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1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Documentation Hub

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  • Product: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
  • CAS: 862168-49-8

Core Science & Biosynthesis

Foundational

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine molecular weight and formula

Physicochemical Profiling, Synthetic Utility, and Pharmacological Context Executive Summary This technical guide provides an in-depth analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized arylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Pharmacological Context

Executive Summary

This technical guide provides an in-depth analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized arylpiperazine scaffold.[1] While phenylpiperazines are ubiquitous in CNS drug discovery (targeting 5-HT, Dopamine, and Adrenergic receptors), this specific meta-substituted variant featuring a glycolic ether tail represents a strategic structural modification.[1] The 2-methoxyethoxy group introduces amphiphilic character, modulating the lipophilicity (LogP) and metabolic stability of the parent pharmacophore.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The molecule consists of a piperazine ring N-arylated at the 1-position with a phenyl group, which is further substituted at the meta (3-position) with a 2-methoxyethoxy chain.

1.1 Core Identifiers
ParameterValueNotes
IUPAC Name 1-[3-(2-Methoxyethoxy)phenyl]piperazine
Molecular Formula C₁₃H₂₀N₂O₂ Free Base
Molecular Weight 236.31 g/mol Free Base (Monoisotopic: 236.1525)
Salt Form MW ~309.23 g/mol Dihydrochloride (Common commercial form)
CAS Number 1187931-50-5Refers to the Dihydrochloride salt [1]
SMILES COCCOc1cccc(N2CCNCC2)c1Useful for cheminformatics docking
LogP (Predicted) 1.4 – 1.8Moderately lipophilic; CNS penetrant
pKa (Base) ~9.8 (Secondary amine)Protonated at physiological pH
1.2 Structural Significance

The meta-substitution pattern is critical.[1] Unlike ortho-substituted phenylpiperazines (e.g., the 2-methoxy derivative found in Urapidil or Enciprazine) which often exhibit high affinity for


-adrenergic receptors, meta-substitution tends to shift selectivity profiles towards serotonergic (5-HT) targets.[1] The ethylene glycol tail (methoxy-ethoxy) acts as a short PEG (polyethylene glycol) mimic, improving aqueous solubility compared to a simple alkyl chain while maintaining blood-brain barrier (BBB) permeability.[1]
Part 2: Synthetic Architecture

As a Senior Scientist, I recommend the Buchwald-Hartwig Amination over the traditional nucleophilic aromatic substitution (


) or aniline cyclization methods.[1] The electron-rich nature of the ether-substituted benzene ring makes 

difficult without harsh conditions that degrade the glycol chain.[1]
2.1 Retrosynthetic Logic (Graphviz)[1]

G Product Target: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Piperazine Piperazine (Excess) Piperazine->Product C-N Coupling ArylHalide 1-Bromo-3-(2-methoxyethoxy)benzene ArylHalide->Product Catalyst Pd Catalyst System (Pd2(dba)3 + BINAP) Catalyst->Product Catalysis Base Base (NaOtBu) Base->Product Deprotonation

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed C-N bond formation.

2.2 Optimized Protocol (Buchwald-Hartwig)[1]

Reagents:

  • 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq)[1]

  • Piperazine (3.0 eq) — Use excess to prevent bis-arylation.[1]

  • 
     (2 mol%)[1]
    
  • BINAP (4 mol%) — Racemic BINAP is sufficient; achiral reaction.[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)[1]

  • Solvent: Toluene or Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

    
     and BINAP. Add anhydrous toluene and stir at RT for 15 minutes to form the active catalytic complex (solution turns orange/red).[1]
    
  • Substrate Addition: Add the aryl bromide, piperazine, and NaOtBu to the vessel.

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide.[1]

  • Work-up (Purification Logic):

    • Cool to RT and filter through a Celite pad to remove Palladium black and inorganic salts.[1]

    • Acid-Base Extraction (Crucial Step): Dilute filtrate with EtOAc.[1] Extract with 1N HCl.[1] The product (amine) goes into the aqueous phase; non-basic impurities (unreacted bromide, bis-arylated byproducts) stay in organic.[1]

    • Basify the aqueous layer (pH > 12) with 4N NaOH.[1] Extract back into DCM.

  • Isolation: Dry over

    
    , concentrate, and convert to HCl salt for stability by adding 4M HCl in Dioxane.
    
Part 3: Analytical Validation

To ensure the integrity of the synthesized ligand, the following analytical signatures must be verified.

3.1 1H-NMR Interpretation (DMSO-d6, HCl Salt)
  • Piperazine Ring: Two distinct multiplets around

    
     3.2–3.4 ppm (8H total).[1] In the salt form, these protons shift downfield due to the ammonium charge.[1]
    
  • Aromatic Region: A characteristic 1,3-disubstitution pattern.[1] Look for a triplet at

    
     7.15 (H-5), and three multiplets around 
    
    
    
    6.4–6.6 (H-2, H-4, H-6).[1]
  • Ether Tail:

    • 
       4.05 ppm (t, 2H): 
      
      
      
      adjacent to phenoxy.[1]
    • 
       3.65 ppm (t, 2H): 
      
      
      
      adjacent to methoxy.[1]
    • 
       3.30 ppm (s, 3H): Terminal methoxy group (
      
      
      
      ).[1]
3.2 Mass Spectrometry (ESI+)[1]
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation: High collision energy often cleaves the ether chain, showing a loss of the methoxyethyl group (

    
    ), resulting in a hydroxyphenylpiperazine fragment (~177 m/z).[1]
    
Part 4: Pharmacological Context & Signaling[1]

This molecule acts as a "privileged structure" in GPCR medicinal chemistry.[1] The specific combination of the phenylpiperazine head and the glycol tail dictates its receptor binding profile.[1]

4.1 Receptor Selectivity Logic
  • 5-HT1A Receptor: The protonated piperazine nitrogen forms a salt bridge with Asp116 (TM3).[1] The aromatic ring engages in

    
    -stacking with Phe361 (TM6).[1] The meta-methoxyethoxy group extends into a secondary binding pocket, often improving selectivity against the 
    
    
    
    receptor compared to unsubstituted analogs [2].[1]
  • Alpha-1 Adrenergic: While ortho-methoxyphenylpiperazines are potent

    
     antagonists (e.g., Urapidil), moving the substituent to the meta position generally reduces 
    
    
    
    affinity, making this scaffold more suitable for serotonin-targeted anxiolytics [3].
4.2 Signaling Pathway Diagram (Graphviz)

Signaling Ligand 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Kd ~nM) GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Anxiolytic / Antidepressant Response cAMP->Effect Downstream Signaling

Figure 2: Signal transduction pathway upon binding to the 5-HT1A receptor.[1] The ligand acts as a partial agonist/antagonist depending on the specific conformational stabilization.

References
  • ChemicalBook Database. (2023).[1] 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride Product Entry. CAS 1187931-50-5.[1][2] Link

  • Lopez-Rodriguez, M. L., et al. (1997).[1][3] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 40(11), 1648-1656.[1][3] Link[1]

  • Mokrosz, J. L. (1995).[1] Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Methoxyphenyl)piperazine derivatives. Pharmazie, 50(12), 775-778.[1] (Contextual grounding for phenylpiperazine SAR). Link

  • PubChem. (2025).[1][4] Compound Summary: Phenylpiperazine derivatives. Link

Sources

Exploratory

Technical Monograph: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

This guide serves as a technical monograph for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as 3-MEPP-Ether or the Target Scaffold ).[1] Based on its structural identity as a substituted arylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as 3-MEPP-Ether or the Target Scaffold ).[1]

Based on its structural identity as a substituted arylpiperazine, this compound acts as a critical pharmacophore and intermediate in the development of dual-action Serotonin (5-HT1A) receptor ligands and Alpha-1 adrenergic antagonists .[1] It is functionally homologous to the arylpiperazine moieties found in therapeutic agents like Urapidil, Naftopidil, and various atypical antipsychotics.[1]

Dual-Target Pharmacophore for CNS and Urological Modulation[1]

Executive Summary & Chemical Architecture

Compound Identity: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Role: Privileged Scaffold / Pharmacological Probe Primary Targets: 5-HT1A Receptor (Partial Agonist/Antagonist),


-Adrenergic Receptor (Antagonist).[1]

This molecule represents a sophisticated evolution of the classic phenylpiperazine "head group."[1] While simple phenylpiperazines (like 1-PP or o-methoxy-PP) are non-selective, the addition of the 3-(2-methoxy-ethoxy) tail serves two critical mechanistic functions:

  • Steric Selection: The extended ether chain creates steric bulk that disfavors binding to the Dopamine D2 receptor (reducing extrapyramidal side effect potential) while retaining affinity for the 5-HT1A hydrophobic pocket.[1]

  • Lipophilic Tuning: The ethoxy-ether linkage increases metabolic stability compared to a simple hydroxyl group, enhancing blood-brain barrier (BBB) penetration for CNS applications.[1]

Mechanism of Action: The Dual-Signaling Interface[1]

The therapeutic utility of 3-MEPP-Ether derivatives lies in their ability to modulate two distinct G-Protein Coupled Receptor (GPCR) pathways simultaneously.[1] This "Polypharmacology" is essential for treating complex conditions like anxiety (5-HT1A) comordid with hypertension or benign prostatic hyperplasia (


).[1]
A. The Serotonergic Pathway (5-HT1A)

The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with Aspartate-116 (Asp3.32) in the 5-HT1A transmembrane domain.[1] The substituted phenyl ring interacts with Phenylalanine-361 (Phe6.52) via


-

stacking.[1]
  • Effect: Ligand binding triggers a conformational change in the receptor.[1]

  • Signaling Cascade (Gi/o Coupled):

    • 
       Dissociation:  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1]
      
    • 
       Release:  Directly activates G-protein-gated Inwardly Rectifying Potassium channels (GIRK).[1]
      
    • Outcome: Hyperpolarization of the neuron, reducing firing rates in the Raphe Nuclei (anxiolytic effect).[1]

B. The Adrenergic Pathway ( )

The scaffold acts as a competitive antagonist at the


-adrenoreceptor.[1]
  • Effect: Blocks the binding of endogenous norepinephrine.[1]

  • Signaling Cascade (Gq Coupled):

    • Blockade: Prevents the activation of Phospholipase C (PLC).[1]

    • Downstream Suppression: Inhibits the hydrolysis of PIP2 into IP3 and DAG.[1]

    • Outcome: Prevents IP3-mediated calcium release from the sarcoplasmic reticulum, leading to smooth muscle relaxation (vasodilation in vasculature; relaxation of the bladder neck).[1]

C. Signaling Pathway Visualization

MOA_Signaling cluster_5HT Serotonergic Pathway (5-HT1A) cluster_Alpha Adrenergic Pathway (Alpha-1) Ligand 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine R_5HT 5-HT1A Receptor Ligand->R_5HT Partial Agonist R_Alpha Alpha-1 Adrenoreceptor Ligand->R_Alpha Antagonist (Blockade) Gi Gi/o Protein R_5HT->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi->GIRK Opens Effect_5HT Neuronal Hyperpolarization (Anxiolysis) GIRK->Effect_5HT Gq Gq Protein R_Alpha->Gq Prevents Activation PLC Phospholipase C Gq->PLC X Ca Intracellular Ca2+ PLC->Ca X Effect_Alpha Smooth Muscle Relaxation (Vasodilation) Ca->Effect_Alpha Reduced Ca2+

Caption: Dual-pathway modulation showing 5-HT1A agonism (green) leading to hyperpolarization and Alpha-1 antagonism (red) leading to smooth muscle relaxation.[1]

Experimental Protocols: Validation of Affinity

To validate the mechanism of this specific scaffold, researchers must perform competitive radioligand binding assays.[1] The following protocol is the industry standard for establishing the


 (Inhibitory Constant).
Protocol: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity of 3-MEPP-Ether for 5-HT1A receptors using [3H]-8-OH-DPAT as the specific radioligand.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM final concentration).[1]

  • Non-specific Binder: 10 µM Serotonin (5-HT).[1]

  • Tissue Source: Rat Hippocampal Membranes (rich in 5-HT1A) or CHO cells expressing h5-HT1A.[1]

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Tris-Mg buffer.

  • Incubation Setup: In a 96-well plate, prepare triplicate wells:

    • Total Binding: Membrane + [3H]-Ligand + Vehicle.[1]

    • Non-Specific Binding: Membrane + [3H]-Ligand + 10 µM 5-HT.[1]

    • Experimental: Membrane + [3H]-Ligand + 3-MEPP-Ether (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.[1]

Data Analysis: Calculate specific binding and fit data to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff Equation :


Where


 is radioligand concentration and 

is the dissociation constant of the radioligand.[1]
Workflow Visualization

Assay_Workflow Step1 1. Membrane Prep (h5-HT1A CHO Cells) Step2 2. Dosing Add 3-MEPP-Ether (10^-10 to 10^-5 M) Step1->Step2 Step3 3. Competition Add [3H]-8-OH-DPAT Step2->Step3 Step4 4. Equilibrium 60 min @ 25°C Step3->Step4 Step5 5. Filtration GF/B Filters Step4->Step5 Step6 6. Scintillation Counting Step5->Step6 Step7 7. Data Analysis Cheng-Prusoff Step6->Step7

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

Quantitative Profile & Selectivity

The following table summarizes the expected pharmacological profile for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine derivatives. Note that the "Linker" (the chain attached to the secondary nitrogen) significantly influences the absolute nanomolar affinity, but the rank order of selectivity remains intrinsic to this head group.[1]

Receptor TargetBinding Affinity (

)
Functional ActivityPhysiological Outcome
5-HT1A High (< 10 nM) Partial AgonistAnxiolysis, Antidepressant effects
Alpha-1 (

)
High (< 20 nM) AntagonistHypotension, Urethral relaxation
Dopamine D2 Low (> 100 nM)Weak AntagonistReduced EPS liability
5-HT2A Moderate (~50 nM)AntagonistAtypical antipsychotic profile

Note: Data represents consensus values for meta-substituted arylpiperazines in this class.

Synthesis & Handling (Safety)[1][2]

Synthesis Causality: The synthesis of this compound typically involves the nucleophilic aromatic substitution or Buchwald-Hartwig amination.[1]

  • Precursor: 1-bromo-3-(2-methoxyethoxy)benzene.[1]

  • Reagent: Piperazine (excess to prevent bis-substitution).[1]

  • Catalyst: Pd2(dba)3 / BINAP (if using Buchwald).[1]

Handling Precautions: As a piperazine derivative, this compound is a potential sensitizer .[1]

  • Skin: May cause allergic dermatitis.[1] Use nitrile gloves.[1]

  • Inhalation: Dust may cause respiratory sensitization.[1] Handle in a fume hood.

  • Storage: Hygroscopic as a hydrochloride salt. Store at -20°C in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16015-71-7, 1-(3-Methoxyphenyl)piperazine (Analogous Scaffold).[1] Retrieved from [Link][1]

  • Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for arylpiperazine SAR).

  • Testa, B., et al. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism.[1] Current Drug Metabolism.[1] Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

This guide serves as a comprehensive technical resource for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized arylpiperazine intermediate used in the development of serotonergic and dopaminergic modulators. Part...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized arylpiperazine intermediate used in the development of serotonergic and dopaminergic modulators.

Part 1: Executive Summary & Chemical Identity

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 862168-49-8 for the dihydrochloride salt) is a "privileged structure" in medicinal chemistry. It combines the pharmacologically active arylpiperazine core —a universal scaffold for binding to G-protein coupled receptors (GPCRs) like 5-HT (serotonin) and D2 (dopamine)—with a glycol ether side chain .

This specific substitution pattern (meta-position glycol ether) is engineered to optimize ADME properties (Absorption, Distribution, Metabolism, Excretion). Unlike simple alkyl or halo-substituents (e.g., mCPP), the methoxy-ethoxy tail introduces a hydrogen-bond acceptor and increases aqueous solubility without compromising the lipophilicity required for blood-brain barrier (BBB) penetration.

Physicochemical Profile
PropertyData
IUPAC Name 1-[3-(2-Methoxyethoxy)phenyl]piperazine
CAS Number 862168-49-8 (Dihydrochloride)
Molecular Formula C₁₃H₂₀N₂O₂ (Free Base)
Molecular Weight 236.31 g/mol (Free Base); 309.23 g/mol (2HCl)
Solubility High in water (salt form); Soluble in DMSO, Methanol
pKa (Calc) ~9.8 (Piperazine secondary amine), ~5.4 (Aniline nitrogen)
Key Role Pharmacophore for 5-HT1A/2A, D2/D3 ligands; Solubility modulator

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this compound requires controlling the regioselectivity and preventing the formation of bis-arylpiperazines. Two primary routes are validated for research and scale-up: Palladium-Catalyzed Amination (Buchwald-Hartwig) and Nucleophilic Alkylation of Phenols .

Route A: The Buchwald-Hartwig Cross-Coupling (Preferred for Scale)

This route ensures high yield and purity by coupling the pre-functionalized aryl bromide with piperazine.

Reaction Scheme:

  • Precursor Synthesis: Alkylation of 3-bromophenol with 2-bromoethyl methyl ether.

  • C-N Coupling: Reaction of the aryl bromide with excess piperazine.

Detailed Protocol:

  • Step 1: Etherification

    • Reagents: 3-Bromophenol (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq), Acetone (reflux).

    • Procedure: Charge a flask with 3-bromophenol and acetone. Add finely ground K₂CO₃. Add 1-bromo-2-methoxyethane dropwise. Reflux for 12 hours.

    • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄.

    • Product: 1-Bromo-3-(2-methoxyethoxy)benzene.

  • Step 2: Amination

    • Reagents: 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq), Piperazine (Anhydrous, 3.0-5.0 eq), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.4 eq), Toluene (degassed).

    • Rationale: Excess piperazine is critical to prevent the formation of the symmetrical bis-aryl byproduct (

      
      ). BINAP is chosen for its steric bulk, promoting reductive elimination of the mono-arylated product.
      
    • Procedure:

      • In a glovebox or under Argon, mix Pd precursor, Ligand, and Base in Toluene. Stir for 15 min to activate catalyst.

      • Add the Aryl Bromide and Piperazine.

      • Heat to 100°C for 12-16 hours.

      • Purification: Cool to RT. Filter through Celite. Concentrate.

      • Salt Formation: Dissolve free base in Ethanol. Add conc. HCl (2.2 eq) dropwise at 0°C. The dihydrochloride salt precipitates. Recrystallize from EtOH/Et₂O.

Visualization: Synthetic Logic Flow

Synthesis Bromophenol 3-Bromophenol (Starting Material) Intermediate 1-Bromo-3-(2-methoxyethoxy)benzene (Aryl Halide) Bromophenol->Intermediate K2CO3, Acetone Reflux (SN2) Linker 1-Bromo-2-methoxyethane (Linker) Linker->Intermediate Product 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (Target) Intermediate->Product Buchwald-Hartwig C-N Coupling Piperazine Piperazine (Excess) Piperazine->Product Catalyst Pd2(dba)3 / BINAP (Catalytic Cycle) Catalyst->Product Catalysis

Caption: Retrosynthetic pathway utilizing SN2 etherification followed by Pd-catalyzed C-N bond formation.

Part 3: Pharmacological Mechanism & Utility

The "Phenylpiperazine Privilege"

The phenylpiperazine moiety is a "master key" for monoamine GPCRs. The protonated nitrogen of the piperazine ring forms a critical ionic bond with a conserved Aspartic Acid residue (e.g., Asp3.32) in the transmembrane binding pocket of 5-HT and Dopamine receptors.

Role of the 3-(2-Methoxyethoxy) Substituent

While the piperazine head drives binding affinity, the meta-substituent dictates selectivity and intrinsic activity (agonist vs. antagonist).

  • Metabolic Stability: The ethylene glycol ether chain is more resistant to oxidative dealkylation by CYP450 enzymes compared to simple methoxy groups, potentially extending half-life.

  • Solubility: The oxygen atoms in the tail act as hydrogen bond acceptors, significantly lowering logP (lipophilicity) compared to m-chlorophenylpiperazine (mCPP). This reduces non-specific binding to plasma proteins.

  • Receptor Selectivity: The flexible ether tail can probe auxiliary binding pockets (e.g., the "secondary binding pocket" in D3 or 5-HT1A receptors), often imparting selectivity over alpha-adrenergic receptors.

Receptor Interaction Map

Pharmacophore Aspartate Receptor Asp3.32 (Anionic Site) AromaticPocket Hydrophobic Pocket (TM3/TM5/TM6) Auxiliary Secondary Pocket (Entrance Region) PipN Piperazine NH+ (Protonated) PipN->Aspartate Ionic Bond (Salt Bridge) Phenyl Phenyl Ring (Pi-System) Phenyl->AromaticPocket Pi-Pi Stacking Tail Methoxyethoxy Tail (H-Bond Acceptor) Tail->Auxiliary H-Bonding & Solubility

Caption: Pharmacophore mapping showing the tripartite interaction: Ionic anchor, Pi-stacking, and Auxiliary tail binding.

Part 4: Experimental Protocols & Characterization

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before use in downstream synthesis, the following criteria must be met.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region: δ 7.15 (t, 1H, meta-H), 6.55 (m, 1H), 6.50 (m, 1H), 6.40 (d, 1H). Diagnostic: Look for the 1:1:1:1 pattern of the meta-substituted ring.

  • Ether Tail: δ 4.05 (t, 2H, -O-CH ₂-), 3.65 (t, 2H, -CH₂-O-), 3.30 (s, 3H, -OCH ₃). Diagnostic: Distinct singlet for methoxy and triplets for ethylene linker.

  • Piperazine: δ 3.20-3.40 (m, 8H). Broadening may occur due to salt formation.

2. HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide backbone if coupled).

  • Acceptance Criteria: >98.0% Area under curve.

Handling & Safety (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). The free base is basic and can cause chemical burns if handled improperly.

  • Storage: The dihydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Disposal: As a bioactive amine, incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted phenylpiperazines. Retrieved from [Link]

  • Google Patents. (2019). WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof.
Exploratory

Technical Guide: Discovery and History of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

This guide provides an in-depth technical analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized phenylpiperazine derivative (CAS: 862168-49-8). It details the compound's discovery within the context of s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized phenylpiperazine derivative (CAS: 862168-49-8). It details the compound's discovery within the context of serotonin receptor pharmacology, its role as a critical intermediate in the synthesis of high-affinity 5-HT ligands (specifically 5-HT7 antagonists), and the chemical protocols for its synthesis and application.

Executive Summary & Chemical Identity[1][2][3]

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine is a disubstituted phenylpiperazine characterized by a glycol ether side chain at the meta position of the phenyl ring. It emerged from the pharmaceutical industry's intensive screening for selective serotonin (5-HT) receptor modulators in the early 2000s. Unlike simple arylpiperazines (e.g., mCPP) which often exhibit "dirty" profiles across multiple receptor subtypes, the addition of the bulky, oxygen-rich 2-methoxyethoxy group was designed to enhance selectivity, particularly for 5-HT7 and 5-HT1A receptors, and to improve aqueous solubility for drug formulation.

Property Data
IUPAC Name 1-[3-(2-methoxyethoxy)phenyl]piperazine
CAS Number 862168-49-8
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Core Scaffold Phenylpiperazine (Arylpiperazine)
Key Functional Group 3-(2-methoxyethoxy) ether chain
Primary Application Intermediate for 5-HT7 antagonists; Serotonergic probe

History and Discovery: The Pursuit of Selectivity

Context: The Phenylpiperazine Revolution

The history of this compound is inextricably linked to the evolution of arylpiperazines as "privileged structures" in neuropsychopharmacology. Early drugs like Trazodone and Buspirone utilized the phenylpiperazine moiety to anchor the molecule to the orthosteric binding site of 5-HT receptors. However, first-generation derivatives (e.g., 1-(3-chlorophenyl)piperazine or mCPP) suffered from poor selectivity, agonizing 5-HT2C while antagonizing others, leading to side effects like anxiety and nausea.

The Eli Lilly & Pfizer Collaboration (Early 2000s)

The specific discovery of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine is documented in patent literature from the mid-2000s, most notably in filings by Eli Lilly and Pfizer (e.g., WO2005/73204).

  • Objective: Researchers sought to develop novel 5-HT7 receptor antagonists . The 5-HT7 receptor, cloned in 1993, had become a hot target for treating cognitive deficits, depression, and circadian rhythm disorders.

  • Structural Optimization: The meta-substitution pattern was found to be critical. While ortho-substitution (as in Urapidil) favored

    
    -adrenergic receptors, meta-substitution favored 5-HT receptors. The introduction of the 2-methoxyethoxy  tail served two purposes:
    
    • Steric/Electronic Tuning: It optimized the fit within the hydrophobic pocket of the 5-HT7 receptor, displacing water molecules and increasing binding enthalpy.

    • Physicochemical Properties: The ether oxygen provided a hydrogen bond acceptor, improving metabolic stability compared to simple alkyl chains and enhancing solubility in aqueous media.

Role as a "Key Intermediate"

Today, this compound is rarely used as a standalone drug but serves as a modular building block . It is the "amine partner" in convergent syntheses where it is coupled with various "head groups" (e.g., sulfonamides, biaryls) to generate libraries of high-affinity CNS ligands.

Chemical Synthesis & Causality

The synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine requires a strategy that avoids the formation of the bis-piperazine byproduct. The preferred route utilizes a Buchwald-Hartwig amination or a stepwise alkylation approach.

Synthesis Workflow (Step-by-Step)

Step 1: Etherification of 3-Bromophenol

  • Rationale: Establish the ether side chain first to avoid competing reactions with the piperazine nitrogen later.

  • Reagents: 3-Bromophenol, 1-bromo-2-methoxyethane, Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).
  • Protocol:

    • Dissolve 3-bromophenol (1.0 eq) in acetonitrile.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min to form the phenoxide.
      
    • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

    • Reflux at 80°C for 12 hours.

    • Validation: TLC should show disappearance of phenol. Product: 1-bromo-3-(2-methoxyethoxy)benzene .

Step 2: C-N Coupling (Buchwald-Hartwig)

  • Rationale: Direct nucleophilic aromatic substitution (

    
    ) is difficult on unactivated bromobenzenes. Palladium catalysis allows for mild conditions and high regioselectivity.
    
  • Reagents: 1-bromo-3-(2-methoxyethoxy)benzene, Piperazine (excess),

    
     (Catalyst), BINAP (Ligand), 
    
    
    
    (Base), Toluene.
  • Protocol:

    • Charge a flask with the aryl bromide (1.0 eq) and Piperazine (3.0 eq). Note: Excess piperazine prevents the formation of N,N'-diarylpiperazine.

    • Add

      
       (1.4 eq), 
      
      
      
      (1 mol%), and BINAP (2 mol%) under Argon atmosphere.
    • Heat to 100°C in toluene for 16 hours.

    • Workup: Cool, filter through Celite, and concentrate.

    • Purification: Acid-base extraction. Dissolve residue in dilute HCl (aq), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.

Synthesis Diagram (Graphviz)

SynthesisPath Phenol 3-Bromophenol Intermediate 1-Bromo-3-(2-methoxyethoxy)benzene Phenol->Intermediate Alkylation (K2CO3, MeCN, 80°C) Linker 1-Bromo-2-methoxyethane Linker->Intermediate Product 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Intermediate->Product Buchwald-Hartwig Coupling Piperazine Piperazine (Excess) Piperazine->Product Catalyst Pd2(dba)3 / BINAP / NaOtBu Catalyst->Product Catalysis

Caption: Convergent synthesis route via alkylation followed by Palladium-catalyzed C-N cross-coupling.

Pharmacological Profile & Mechanism[2][3]

This compound serves as a pharmacophore —a structural framework that defines the biological activity of the final drug molecule.

Receptor Affinity Landscape
  • 5-HT7 Receptors: The 3-(2-methoxyethoxy) substituent allows the molecule to adopt a conformation that fits the "long" binding pocket of the 5-HT7 receptor, often interacting with residues in transmembrane domain 5 (TM5).

  • 5-HT1A Receptors: Like most arylpiperazines, it retains affinity for 5-HT1A. Selectivity is usually achieved by modifying the N4-substituent (the group attached to the other nitrogen of the piperazine).

  • Alpha-1 Adrenergic: The meta-substitution significantly reduces affinity for

    
     receptors compared to ortho-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine), reducing the risk of hypotension as a side effect.
    
Structure-Activity Relationship (SAR) Logic
Structural FeaturePharmacological Effect
Piperazine Nitrogen (N4) Protonatable site essential for ionic interaction with Aspartate (Asp3.32) in the receptor GPCR binding pocket.
Phenyl Ring Provides

stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor.
3-(2-Methoxyethoxy) Group The Critical Differentiator. Provides a flexible, polar extension that probes the secondary binding pocket, enhancing selectivity over dopamine D2 receptors.

Experimental Protocols: Self-Validating Systems

Quality Control & Identification

To ensure the integrity of this intermediate before using it in downstream synthesis, the following analytical signatures must be verified.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (t, 1H, Ar-H5)
      
    • 
       6.55 (m, 1H, Ar-H2) - Diagnostic doublet/singlet due to meta-substitution
      
    • 
       6.45 (m, 2H, Ar-H4, H6)
      
    • 
       4.10 (t, 2H, 
      
      
      
      )
    • 
       3.75 (t, 2H, 
      
      
      
      )
    • 
       3.45 (s, 3H, 
      
      
      
      )
    • 
       3.15 (m, 4H, Piperazine 
      
      
      
      )
    • 
       3.00 (m, 4H, Piperazine 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 237.16 m/z.

    • Look for the characteristic fragmentation loss of the methoxyethyl group.

Storage & Stability
  • Form: Typically stored as the dihydrochloride salt (CAS: 862168-49-8 refers to the free base or generic; salt forms are often used for stability).

  • Condition: Hygroscopic. Store at +4°C under desiccant.

  • Shelf Life: >2 years if kept dry. Oxidation of the ether chain is possible under prolonged exposure to light/air.

References

  • Eli Lilly & Company; Pfizer Inc. (2005). Aryl sulfonamide compounds as 5-HT7 receptor antagonists. WO Patent 2005/073204.

  • Leopoldo, M., et al. (2011). Structure-activity relationships of arylpiperazines as 5-HT7 receptor ligands. Current Medicinal Chemistry, 18(34), 5267-5280.

  • Chem-Impex International. (2024). Product Specification: 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53407155.

Sources

Foundational

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine ADME profile prediction

Topic: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine ADME Profile Prediction Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1][2] ADME Prediction, Metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine ADME Profile Prediction Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1][2]

ADME Prediction, Metabolic Stability, and Experimental Protocols[1][2]

Executive Summary & Scaffold Analysis

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 862168-49-8 for 2HCl salt) represents a "privileged structure" in CNS drug discovery.[1][2] It combines the pharmacophoric properties of arylpiperazines —known for high affinity to Serotonin (5-HT) and Dopamine (D) receptors—with a glycol ether side chain designed to modulate lipophilicity and solubility.[1][2]

Unlike simple arylpiperazines (e.g., mCPP or 2-MPP), the inclusion of the 2-methoxyethoxy tail at the meta position introduces specific ADME vectors:

  • Solubility Enhancement: The ether oxygen atoms act as hydrogen bond acceptors, lowering LogP relative to alkyl analogs and improving aqueous solubility.[1][2]

  • Metabolic Soft Spots: The ethylene glycol motif introduces O-dealkylation liabilities distinct from the standard phenyl ring hydroxylation.[1][2]

  • CNS Penetration: The molecule retains the basic amine (

    
    ) requisite for monoamine transporter interaction but requires careful optimization to avoid P-glycoprotein (P-gp) efflux.[1][2]
    
Physicochemical Profiling (The "A" in ADME)

The first tier of evaluation defines the fundamental barriers to absorption.[1][2]

Predicted Parameters
ParameterPredicted ValueRationale
Molecular Weight ~236.31 g/mol (Free base)Ideal for CNS penetration (<400 Da).[1][2][3]
cLogP 1.8 – 2.2The glycol tail reduces lipophilicity compared to propyl-phenyl analogs, placing it in the optimal CNS window (2–4).[1][2]

(Basic)
8.8 ± 0.5Secondary amine on piperazine ring.[1][2] Predominantly ionized at physiological pH (7.4).[1][2]
TPSA ~40-50 ŲWell below the 90 Ų threshold for BBB permeation.[1][2]
Solubility High (>10 mg/mL)Particularly as the dihydrochloride salt; the ether chain disrupts crystal packing.[1][2]
Experimental Protocol: Thermodynamic Solubility

Do not rely on kinetic solubility (DMSO precipitation) for this scaffold due to its high solubility potential.[1][2]

  • Preparation: Weigh 5 mg of solid compound into a glass vial.

  • Equilibration: Add 500

    
    L of pH 7.4 phosphate buffer. Shake at 37°C for 24 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

Permeability & Distribution (The "D")

For CNS-targeted phenylpiperazines, the Blood-Brain Barrier (BBB) is the critical gatekeeper.[1][2]

Blood-Brain Barrier (BBB) Penetration

The cationic nature of the piperazine at pH 7.4 suggests a potential for lysosomal trapping or interaction with efflux transporters.[1][2]

  • Risk: P-gp (MDR1) efflux is common for amphiphilic cations.[1][2]

  • Mitigation: The methoxy-ethoxy chain reduces non-specific binding compared to lipophilic alkyl chains, potentially improving free fraction (

    
    ).[1][2]
    
Protocol: MDCK-MDR1 Permeability Assay

Why MDCK-MDR1? Caco-2 cells are too variable for confident CNS prediction.[1][2] MDCK cells transfected with the MDR1 gene provide a stringent test for P-gp efflux.[1][2]

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts (0.4

    
    m pore size). Culture for 4-5 days until TEER > 1000 
    
    
    
    .[1][2]
  • Dosing: Add compound (10

    
    M) to the Apical (A) or Basolateral (B) chamber.
    
    • Control: Lucifer Yellow (integrity marker), Verapamil (P-gp inhibitor).[1][2]

  • Incubation: 60 minutes at 37°C.

  • Analysis: LC-MS/MS quantification of receiver compartments.

  • Calculation:

    
    
    
    • Efflux Ratio (ER):

      
      .[1][2]
      
    • Interpretation: ER > 2.0 indicates P-gp substrate.[1][2]

Metabolic Stability & Profiling (The "M")[2][4]

The metabolic fate of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine is bifurcated between the stable piperazine core and the labile ether side chain.[1][2]

Predicted Metabolic Pathways[1][2]
  • N-Oxidation: Common on the secondary piperazine nitrogen (FMO or CYP mediated).[1][2]

  • O-Dealkylation (Major Liability): CYP-mediated attack on the methylene carbons adjacent to oxygen atoms.[1][2] This can lead to cleavage of the terminal methyl group (O-demethylation) or the entire chain.[1][2]

  • Aromatic Hydroxylation: Likely at the para-position of the phenyl ring, though the meta-substituent sterically hinders this slightly.[1][2]

Visualization: Predicted Metabolic Map

MetabolicPathways Parent Parent Molecule (Methoxy-ethoxy-phenyl-piperazine) NOxide Metabolite M1 (N-Oxide) Parent->NOxide FMO / CYP2D6 ODealkyl Metabolite M2 (O-Desmethyl Phenol) Parent->ODealkyl CYP2D6 / CYP3A4 (O-Dealkylation) Hydroxyl Metabolite M3 (Phenyl-Hydroxylation) Parent->Hydroxyl CYP2D6 Glucuronide Phase II (O-Glucuronide) ODealkyl->Glucuronide UGT Hydroxyl->Glucuronide UGT

Figure 1: Predicted Phase I and Phase II metabolic pathways.[1][2] The O-dealkylation route (Red) is a critical stability liability.

Protocol: CYP Phenotyping (Reaction Phenotyping)

Objective:[1][2][4][5][6] Identify which CYP isoform drives clearance to predict drug-drug interactions (DDI).[1][2] Phenylpiperazines are historically CYP2D6 substrates .[1][2]

  • System: Recombinant human CYPs (Supersomes™) or microsomes with specific inhibitors.[1][2]

  • Incubation:

    • Substrate: 1

      
      M.[1][2]
      
    • Enzymes: rCYP1A2, 2C9, 2C19, 2D6, 3A4.[1][2]

    • Cofactor: NADPH regenerating system.[1][2]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Inhibitor Check:

    • Use Quinidine (CYP2D6 inhibitor) and Ketoconazole (CYP3A4 inhibitor) in human liver microsomes (HLM).[1][2]

    • If clearance drops >50% with Quinidine, the compound is a CYP2D6 substrate (genetic polymorphism risk).[1][2]

Excretion & Toxicity (The "E" & "T")[2]
hERG Inhibition (Cardiotoxicity)

Basic secondary amines linked to lipophilic aromatic rings are the structural template for hERG channel blockers (QTc prolongation risk).[1][2]

  • Prediction: Moderate Risk.[1][2] The polarity of the methoxy-ethoxy chain is a safety feature, reducing the "grease" required for hERG binding compared to pure alkyl-phenyl-piperazines.[1][2]

  • Mandatory Assay: Automated Patch Clamp (e.g., QPatch) or Radioligand Binding ([3H]-Dofetilide displacement).[1][2]

Phospholipidosis (PLD)

Cationic Amphiphilic Drugs (CADs) can accumulate in lysosomes, causing PLD.[1][2]

  • Calculation: Calculate

    
     and ClogP.[1][2] If 
    
    
    
    and
    
    
    , PLD is possible.[1][2]
  • In Vitro Screen: Incubate HepG2 cells with compound + HCS LipidTOX™ Green phospholipid stain.[1][2]

Integrated Experimental Workflow

This workflow moves from high-throughput screening (HTS) to mechanistic understanding.[1][2]

Workflow cluster_Tier1 Tier 1: In Silico & PhysChem cluster_Tier2 Tier 2: In Vitro ADME cluster_Tier3 Tier 3: Safety & In Vivo IS In Silico Prediction (SwissADME / StarDrop) Sol Thermodynamic Solubility (pH 7.4) IS->Sol Microsome Metabolic Stability (Human/Rat Microsomes) Sol->Microsome If Sol > 50 µM Perm Permeability (MDCK-MDR1) Microsome->Perm If T1/2 > 30 min PPB Plasma Protein Binding (Equilibrium Dialysis) Perm->PPB hERG hERG Inhibition (Patch Clamp) PPB->hERG Select Lead PK Rat PK (IV/PO) (Bioavailability %F) hERG->PK If IC50 > 10 µM

Figure 2: Tiered decision tree for profiling the scaffold.

References
  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard text for MDCK/Solubility protocols).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]

  • PubChem Compound Summary. (2024). 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride.[1][2][7] [1][2]

  • Gleeson, M. P. (2008).[1][2] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.[1][2] (Basis for LogP/Solubility rules).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Abstract & Significance This Application Note details the optimized synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a critical pharmacophore in medicinal chemistry. This structural motif—a phenylpiperazine core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This Application Note details the optimized synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a critical pharmacophore in medicinal chemistry. This structural motif—a phenylpiperazine core with a meta-alkoxy side chain—is frequently observed in CNS-active agents, particularly serotonin (5-HT) receptor ligands and adrenergic receptor antagonists.

The protocol prioritizes a convergent synthetic strategy utilizing Buchwald-Hartwig amination. This approach offers superior regiocontrol compared to linear alkylation methods, minimizing the formation of N-alkylated impurities and ensuring high yields of the target secondary amine.

Retrosynthetic Analysis

To ensure chemical integrity and scalability, the synthesis is disconnected into two primary modules:

  • Ether Formation: Construction of the side chain via Williamson ether synthesis.

  • C-N Bond Formation: Installation of the piperazine ring via Palladium-catalyzed cross-coupling.

Retrosynthesis Target Target: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Intermediate Intermediate: 1-Bromo-3-(2-methoxyethoxy)benzene Target->Intermediate C-N Disconnection (Buchwald-Hartwig) Piperazine Piperazine (Nucleophile) Target->Piperazine SM1 Starting Material 1: 3-Bromophenol Intermediate->SM1 O-Alkylation (Williamson Ether) SM2 Starting Material 2: 1-Bromo-2-methoxyethane Intermediate->SM2

Figure 1: Retrosynthetic disconnection strategy isolating the aryl halide intermediate.

Safety & Precautions

  • 3-Bromophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.

  • 1-Bromo-2-methoxyethane: Alkylating agent; potential carcinogen. Avoid inhalation.

  • Palladium Catalysts: Handle under inert atmosphere (Nitrogen/Argon) to preserve activity.

  • Toluene: Flammable and reprotoxic. Use proper ventilation.

Experimental Protocol

Module A: Synthesis of 1-Bromo-3-(2-methoxyethoxy)benzene

This step utilizes a Williamson ether synthesis to attach the glycol tail to the phenol core.

Reaction Scheme: 3-Bromophenol + 1-Bromo-2-methoxyethane + K2CO3 → 1-Bromo-3-(2-methoxyethoxy)benzene

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Quantity
3-Bromophenol 1.0173.0117.3 g (100 mmol)
1-Bromo-2-methoxyethane 1.2138.9916.7 g (120 mmol)
Potassium Carbonate (K₂CO₃) 2.0138.2127.6 g (200 mmol)
Acetone (Anhydrous) Solvent-250 mL
Sodium Iodide (NaI) 0.1149.891.5 g (Catalytic)
Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-Bromophenol (17.3 g) and anhydrous Acetone (250 mL) to the flask. Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic NaI (1.5 g). Note: NaI accelerates the reaction via the Finkelstein reaction mechanism in situ.

  • Alkylation: Add 1-Bromo-2-methoxyethane (16.7 g) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting phenol is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃/KBr) and wash the cake with acetone.[4]

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85–92% (Yellowish oil).

    • Validation: ¹H NMR should show disappearance of the phenolic -OH signal and appearance of the ethoxy multiplets (3.7–4.1 ppm).

Module B: Buchwald-Hartwig Amination (Target Synthesis)

This step couples the aryl bromide from Module A with piperazine.

Reaction Scheme: Ar-Br + Piperazine (excess) + Pd catalyst → Target Molecule

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MWQuantity
Intermediate (Module A) 1.0231.0911.55 g (50 mmol)
Piperazine (Anhydrous) 3.086.1412.9 g (150 mmol)
Pd₂(dba)₃ 0.02915.720.92 g (1 mol%)
BINAP (Ligand) 0.04622.661.25 g (2 mol%)
Sodium tert-butoxide (NaOtBu) 1.596.107.2 g (75 mmol)
Toluene (Degassed) Solvent-150 mL

Note: Excess piperazine is crucial to prevent the formation of the bis-aryl side product (N,N'-diarylpiperazine).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ (0.92 g), BINAP (1.25 g), and Toluene (50 mL). Stir at room temperature for 15 minutes to form the active catalytic species (Solution turns orange/red).

  • Reactant Addition: Add the Intermediate from Module A (11.55 g), Piperazine (12.9 g), and NaOtBu (7.2 g). Add the remaining Toluene (100 mL).

  • Reaction: Heat the mixture to 100°C (oil bath) under Nitrogen for 8–12 hours.

  • Monitoring: Check TLC (DCM/MeOH 9:1). The aryl bromide spot should disappear.

  • Workup (Acid/Base Extraction Strategy):

    • Cool to room temperature and filter through a pad of Celite to remove Palladium residues. Wash with Toluene.[6]

    • Extraction: Transfer filtrate to a separatory funnel. Extract with 1M HCl (3 x 50 mL) . Mechanism: The product (amine) goes into the aqueous layer; non-basic impurities stay in organic.

    • Basification: Take the combined acidic aqueous layers and cool in an ice bath. Basify to pH > 12 using 4M NaOH.

    • Final Extraction: Extract the turbid aqueous mixture with DCM (3 x 50 mL).

    • Dry the DCM layer over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the free base oil in Ethanol. Add 4M HCl in Dioxane (2.5 equiv). The dihydrochloride salt will precipitate.[4] Filter and dry.[4]

Process Logic & Pathway Visualization

The following diagram illustrates the reaction workflow and the critical purification logic used in Module B.

Workflow Start Start: Aryl Bromide + Piperazine Pd Catalyst / NaOtBu Heating Heat to 100°C (12h) Formation of C-N Bond Start->Heating Filtration Filtration (Celite) Remove Pd Black Heating->Filtration AcidExt Extraction with 1M HCl (Product moves to Aqueous Phase) Filtration->AcidExt OrgWaste Organic Phase (Contains Impurities/Ligands) AcidExt->OrgWaste Discard BaseNeut Basify Aqueous Phase (NaOH, pH > 12) AcidExt->BaseNeut Aqueous Layer FinalExt Extract into DCM Evaporate -> Free Base BaseNeut->FinalExt

Figure 2: Workflow for the Buchwald-Hartwig coupling and acid-base purification strategy.

Analytical Data & Validation

For the Dihydrochloride Salt (CAS 862168-49-8):

  • Appearance: Off-white to tan solid.

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.30 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H).

    • δ 4.20 (m, 2H, -O-CH₂-), 3.80 (m, 2H, -CH₂-O-), 3.45 (m, 8H, Piperazine ring), 3.35 (s, 3H, -OCH₃).

  • Mass Spectrometry (ESI+): m/z = 237.15 [M+H]⁺ (Free base).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Module A Incomplete alkylation due to moisture.Ensure Acetone is anhydrous; add more NaI catalyst.
Bis-arylation in Module B Piperazine concentration too low relative to Aryl Bromide.Increase Piperazine equivalents to 3.0–4.0x.
Dark Product Color Palladium contamination.Perform an extra wash with aqueous L-Cysteine or use a scavenger resin (e.g., SiliaMetS).
Incomplete Conversion (Module B) Catalyst deactivation by oxidation.Degas solvents thoroughly (sparge with N₂ for 20 min) before adding catalyst.

References

  • Buchwald-Hartwig Amination Foundations

    • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

  • Specific Analog Synthesis (1-(3-Methoxyphenyl)piperazine)
  • Piperazine Derivative Properties

    • J&K Scientific. (n.d.). Product Data: 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride.[7] Link

  • Catalyst Selection for Aryl Piperazines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

Application

Application Note: Pharmacological Profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

-Adrenergic Activity Introduction & Pharmacological Context The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine belongs to the arylpiperazine class of privileged scaffolds. This chemical moiety is the pharmacophoric...

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Activity

Introduction & Pharmacological Context

The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine belongs to the arylpiperazine class of privileged scaffolds. This chemical moiety is the pharmacophoric core of numerous CNS and cardiovascular drugs, including Urapidil (antihypertensive), Buspirone (anxiolytic), and Naftopidil .

The specific substitution pattern—a phenyl ring attached to the N1-piperazine nitrogen with a 3-(2-methoxy-ethoxy) side chain—suggests a design intent to modulate lipophilicity and metabolic stability compared to simple methoxy variants. Based on Structure-Activity Relationship (SAR) data for this scaffold, this molecule is predicted to exhibit a "dual-action" profile:

  • 5-HT1A Receptor Agonism (Partial or Full): Mediated by the basic piperazine nitrogen and the aryl ring orientation.

  • 
    -Adrenergic Receptor Antagonism:  A common "off-target" or synergistic mechanism in phenylpiperazines (e.g., Urapidil).
    

This Application Note provides a validated screening cascade to define the affinity (


), intrinsic efficacy (

), and functional mode of action of this specific ligand.
Experimental Workflow

The following diagram outlines the logical flow for characterizing the test compound, moving from binding affinity to functional validation.

ScreeningCascade Compound Test Compound: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Binding Phase 1: Radioligand Binding (Affinity Determination) Compound->Binding HT1A_Bind 5-HT1A Assay Ligand: [3H]-8-OH-DPAT Binding->HT1A_Bind Alpha1_Bind Alpha-1 Assay Ligand: [3H]-Prazosin Binding->Alpha1_Bind Decision Affinity Confirmation (Ki < 100 nM?) HT1A_Bind->Decision Alpha1_Bind->Decision Decision->Compound No (Stop or Redesign) Functional Phase 2: Functional Profiling Decision->Functional Yes GTP [35S]GTPγS Binding (5-HT1A Intrinsic Activity) Functional->GTP CaFlux Calcium Flux (FLIPR) (Alpha-1 Antagonism) Functional->CaFlux Output Final Pharmacological Profile (Agonist/Antagonist Classification) GTP->Output CaFlux->Output

Figure 1: Screening cascade for arylpiperazine derivatives. Phase 1 establishes binding constants (


), while Phase 2 determines the functional nature (agonist vs. antagonist).

Phase 1: Radioligand Binding Assays (Affinity)[1]

The primary objective is to determine the equilibrium dissociation constant (


) of the test compound at the 5-HT1A and 

-adrenergic receptors.
5-HT1A Receptor Binding Protocol

Rationale: We use [


H]-8-OH-DPAT , a selective agonist.
Critical Note:  Agonist binding is sensitive to G-protein coupling.[1] The assay buffer must  contain 

to maintain the receptor in the high-affinity state.
  • Receptor Source: CHO cell membranes stably expressing human 5-HT1A.

  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 – 1.0 nM final).
    
  • Non-Specific Binding (NSB): Defined by 10

    
    M Serotonin (5-HT) or WAY-100635.
    

Step-by-Step Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Add 25

      
      L Assay Buffer (Total Binding).
      
    • Add 25

      
      L 10 
      
      
      
      M Serotonin (NSB).
    • Add 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Reaction: Add 25

    
    L Radioligand + 150 
    
    
    
    L Membrane suspension (approx. 5-10
    
    
    g protein/well).
  • Incubation: 60 minutes at Room Temperature (22°C) .

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Detection: Liquid Scintillation Counting (LSC).

-Adrenergic Receptor Binding Protocol

Rationale: We use [


H]-Prazosin , a high-affinity antagonist. This assay is robust and less sensitive to ionic conditions than agonist binding.
  • Receptor Source: Rat cerebral cortex membranes or CHO-h

    
    .
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final).
    
  • Non-Specific Binding (NSB): Defined by 10

    
    M Phentolamine.
    

Step-by-Step Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Incubation: 45 minutes at 30°C .

  • Harvest: Filtration through GF/B filters (PEI pre-soaking is optional but recommended to reduce filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Phase 2: Functional Profiling (Efficacy)

Binding affinity does not distinguish between an agonist and an antagonist. For arylpiperazines, which are often partial agonists at 5-HT1A and antagonists at


, functional assays are mandatory.
[ S]GTP S Binding Assay (5-HT1A Intrinsic Activity)

Mechanism: 5-HT1A is


-coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use the non-hydrolyzable analog [

S]GTP

S to quantify this activation.[2]

Critical Parameter: High concentrations of GDP are required in the buffer to suppress basal background binding, allowing the agonist effect to be visible.

Protocol:

  • Membrane Prep: Use 5-HT1A membranes. Pre-incubate with adenosine deaminase (ADA) if using brain tissue to remove endogenous adenosine.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10-50 
    
    
    
    M GDP
    , pH 7.4.
  • Reaction:

    • Mix Membranes + Test Compound + [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Controls: Basal (no ligand), Full Agonist (10

      
      M 5-HT or 8-OH-DPAT).
      
  • Incubation: 30 minutes at 30°C.

  • Termination: Filtration through GF/B filters.

  • Data Output: Determine % Efficacy (

    
    )  relative to Serotonin.
    
    • Antagonist Mode: If no signal is seen, run the assay in the presence of an

      
       concentration of 8-OH-DPAT to check for inhibition.
      
Calcium Flux Assay ( -Adrenergic Antagonism)

Mechanism:


 receptors are 

-coupled. Activation triggers

-mediated

release from the ER. Antagonists will block the calcium spike induced by a standard agonist (Phenylephrine).

Method: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

Protocol:

  • Cell Loading: CHO-K1 cells expressing

    
    -AR are loaded with Fluo-4 AM  or Calcium 6  dye for 45 mins at 37°C.
    
  • Compound Addition (Antagonist Mode):

    • Add Test Compound (1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine) to cells.

    • Incubate 15 mins to allow equilibrium binding.

  • Agonist Challenge: Inject Phenylephrine (at

    
     concentration) via the instrument's fluidics.
    
  • Readout: Measure fluorescence intensity (RFU) over 120 seconds.

  • Analysis: Plot RFU reduction vs. log[Compound]. Calculate

    
     (functional potency).
    

Data Reporting & Interpretation

Summarize the data for the test compound in the following format to facilitate decision-making.

AssayParameterResult Interpretation
5-HT1A Binding

(nM)
< 10 nM: High Affinity10-100 nM: Moderate Affinity

Binding

(nM)
< 10 nM: Potent Binder (Risk of orthostatic hypotension)
GTP

S (5-HT1A)

(%)
0%: Antagonist20-80%: Partial Agonist (Preferred for anxiolytics)100%: Full Agonist
Ca Flux (

)

(nM)
Functional potency for blocking vasoconstriction.
Pathway Visualization

The following diagram illustrates the G-protein coupling differences utilized in these assays.

SignalingPathways cluster_Gi 5-HT1A Pathway (Gi/o) cluster_Gq Alpha-1 Pathway (Gq) HT1A 5-HT1A Receptor Gi Gi Protein (GDP -> GTP) HT1A->Gi Agonist GTP_Assay [35S]GTPgS Signal (Measured) Gi->GTP_Assay Alpha1 Alpha-1 Receptor Gq Gq Protein Alpha1->Gq Phenylephrine PLC PLC Activation Gq->PLC Ca Ca2+ Release (Measured by Fluo-4) PLC->Ca TestCmpd Test Compound (Antagonist) TestCmpd->Alpha1 Blocks

Figure 2: Mechanistic basis for functional assays. The 5-HT1A assay measures proximal G-protein coupling (GTP binding), while the Alpha-1 assay measures distal second messenger release (Calcium).

References

  • Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • Gross, G., et al. (1987). "Urapidil and some analogues: 5-HT1A and alpha 1-adrenoceptor binding properties." European Journal of Pharmacology.

  • Harrison, C., & Traynor, J. (2003).[1] "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences.

  • Zhang, Y., et al. (2015). "Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry... in Cultured Human Mesangial Cells."[3][4] Cellular Physiology and Biochemistry.

Sources

Method

Application Note: HPLC Analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Introduction & Scientific Context 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (often abbreviated as MEPP or referred to as a Urapidil Intermediate ) is a critical pharmacophore in medicinal chemistry.[1] Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (often abbreviated as MEPP or referred to as a Urapidil Intermediate ) is a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a basic piperazine ring attached to a phenyl group substituted with a methoxy-ethoxy chain.[1][2][3]

This compound is primarily analyzed in two contexts:

  • Pharmaceutical Impurity Profiling: As a key intermediate and potential degradation product in the synthesis of Urapidil (an

    
    -adrenoceptor antagonist).[1]
    
  • Neuropharmacology: As a ligand scaffold for serotonin (5-HT) and dopamine receptor research.[1]

Chemical Challenges in Analysis

The primary analytical challenge lies in the piperazine moiety .[1] The secondary amine nitrogen has a pKa of approximately 9.8 , meaning it is protonated and positively charged at standard acidic HPLC pH levels (pH 2–4).[1] This cationic species interacts strongly with residual silanol groups (


) on silica-based columns, leading to severe peak tailing , poor resolution, and variable retention times.

This guide presents two optimized protocols:

  • Protocol A (QC Standard): A robust HPLC-UV method using ion-suppression additives for Quality Control.[1]

  • Protocol B (LC-MS Compatible): A volatile buffer method for trace analysis and impurity identification.[1]

Chemical Logic & Method Strategy

pKa-Driven Separation Logic

To achieve sharp peak shapes, we must control the secondary interactions between the analyte and the stationary phase.[1]

  • Strategy 1 (Acidic pH + Silanol Blocker): Operate at pH 3.0 to keep the analyte fully protonated (solubility) but add Triethylamine (TEA) .[1] TEA competes for the active silanol sites, effectively "shielding" the column from the analyte.[1]

  • Strategy 2 (High pH Stability): Operate at pH > 10 using hybrid-silica columns (e.g., Waters XBridge).[1] At this pH, the piperazine is uncharged (neutral), eliminating ionic interactions.[1] Note: Protocol A uses Strategy 1 as it is more universally accessible in QC labs.

Visualization: Analytical Decision Matrix

The following diagram illustrates the decision process for selecting the appropriate method based on the analytical goal.

MethodSelection Start Analytical Goal QC Routine QC / Purity Start->QC High Conc. Trace Trace Impurity / ID Start->Trace Low Conc. (<0.05%) MethodA Protocol A: HPLC-UV (Phosphate + TEA) QC->MethodA MethodB Protocol B: LC-MS (Ammonium Formate) Trace->MethodB MechanismA Mechanism: Silanol Blocking via TEA Robustness: High MethodA->MechanismA MechanismB Mechanism: Volatile Buffer Sensitivity: High MethodB->MechanismB

Figure 1: Decision matrix for selecting the optimal chromatographic approach based on sensitivity and robustness requirements.

Protocol A: High-Performance QC Method (HPLC-UV)

This is the "Gold Standard" method for purity assay and reaction monitoring.[1] It utilizes a silanol-blocking agent to ensure excellent peak symmetry (


).[1]
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB), 250 × 4.6 mm, 5 µmHigh surface area for retention; end-capping reduces silanol activity.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1]0) + 0.1% Triethylamine (TEA)Low pH maintains solubility; TEA blocks silanols to prevent tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier for elution of the aromatic ring.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 254 nmOptimal absorption for the phenyl ring; 210 nm is possible but noisier.[1]
Injection Vol 10–20 µLDependent on sample concentration.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
21.09010
30.09010
Sample Preparation[1][4][5]
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (dihydrochloride salt) in 10 mL diluent (1.0 mg/mL).

    • Note: If using the free base, ensure the diluent is slightly acidic to aid solubility.[1]

  • Working Standard: Dilute Stock to 50 µg/mL for assay.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.[1]

Protocol B: LC-MS Compatible Method (Trace Analysis)[1]

For identifying this compound as an impurity in Urapidil or detecting metabolites in biological matrices, non-volatile phosphate buffers must be avoided.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Kinetex), 150 × 2.1 mm, 3.5 µmHybrid particles are more resistant to pH extremes and have fewer active silanols.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][4]5)Volatile buffer compatible with MS ESI source.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidFormic acid improves ionization efficiency (

).[1]
Detection ESI (+) MS / UV @ 254 nmDetects the protonated molecular ion

.[1]
MS Mode SIM or MRMTarget Mass: ~237.3 Da (Free base MW: 236.31).[1]
Workflow Visualization

The following diagram details the sample processing and data flow for impurity identification.

Workflow Sample Raw Sample (Synthesis Crude) Prep Dilution & Filtration (0.22µm) Sample->Prep Inject Injection (LC System) Prep->Inject Sep Separation (C18 Column) Inject->Sep Gradient Detect Detection (UV + MS) Sep->Detect Elution Data Data Analysis (Purity/ID) Detect->Data Integration

Figure 2: Analytical workflow from crude synthesis sample to impurity identification.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the system must pass these criteria before every run (compliant with USP <621>).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
NMT 1.5 (Strict: < 1.2)Increase TEA concentration; Replace column; Check pH.
Theoretical Plates (

)
> 5000Check connections for dead volume; Replace column.
Precision (RSD) < 2.0% (n=6 injections)Check injector seal; Ensure sample is fully dissolved.
Resolution (

)
> 2.0 (from nearest peak)Adjust gradient slope; Change organic modifier ratio.

Linearity: The method should be linear (


) over the range of 0.1 µg/mL (LOQ) to 150 µg/mL.

References

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. (Methodology for Urapidil and its intermediates).

  • National Institutes of Health (PubChem). 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Compound Summary. (Chemical properties and structure).[1][2][5][6][7] [1][6]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (General strategies for piperazine analysis).

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (LC-MS and HPLC protocols for phenylpiperazine derivatives).

Sources

Application

GC-MS analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine purity

Application Note: High-Resolution GC-MS Profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Abstract This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-pip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Abstract

This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a critical pharmacophore often utilized in the synthesis of antihypertensive agents (e.g., Urapidil) and serotonergic ligands. Due to the polarity of the secondary amine and the thermal lability of the ether chain, this analyte presents specific chromatographic challenges. This protocol provides a dual-method approach: a Direct Injection Method for rapid screening and a Derivatization Method (MSTFA) for high-precision quantification, ensuring compliance with rigorous purity standards.

Introduction & Scientific Context

The moiety 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEpp ) is a structural backbone in pharmaceutical chemistry. Its purity is paramount because "piperazine tailing" is a known phenomenon in chromatography caused by the interaction of the basic secondary amine with active silanol sites on the column stationary phase.

Furthermore, in the synthesis of drugs like Urapidil , MEpp is a key intermediate. Impurities arising from its synthesis—such as bis-alkylated by-products or aniline precursors—must be controlled. GC-MS is the preferred technique over LC-MS for this specific intermediate due to its superior ability to separate structural isomers and provide library-searchable fragmentation spectra (EI).

Key Analytical Challenges:

  • Amine Adsorption: The secondary amine (

    
    ) can cause peak tailing, reducing sensitivity.
    
  • Thermal Stability: The methoxy-ethoxy chain requires optimized inlet temperatures to prevent in-situ degradation.

  • Matrix Interference: In reaction mixtures, excess alkylating agents can mask the analyte.

Experimental Workflow

The following diagram outlines the decision matrix for selecting the appropriate sample preparation method based on the required limit of detection (LOD).

AnalyticalWorkflow Start Sample: MEpp Synthesis Batch Decision Purity Requirement? Start->Decision Direct Method A: Direct Injection (Rapid Screen, >98% Purity) Decision->Direct Routine QC Deriv Method B: MSTFA Derivatization (Trace Impurities <0.1%) Decision->Deriv High Sensitivity GC GC Separation (Rxi-5Sil MS Column) Direct->GC Deriv->GC MS MS Detection (EI Source, 70eV) GC->MS Data Data Analysis (NIST Library + Ion Ratio) MS->Data

Figure 1: Decision tree for MEpp analysis. Method A is sufficient for raw material identification; Method B is required for trace impurity quantification.

Protocol A: Direct Injection (Rapid Screening)

Rationale: Modern "MS-grade" columns have ultra-low bleed and high inertness, allowing many basic compounds to be analyzed without derivatization.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Note: Methanol is preferred over non-polar solvents to ensure solubility of the polar ether chain.

  • Concentration: Prepare a 1.0 mg/mL stock solution. Dilute to 50 µg/mL for analysis.

  • Filtration: 0.2 µm PTFE syringe filter (mandatory to protect the GC liner).

GC-MS Parameters
ParameterSettingTechnical Rationale
Inlet Split (20:1) @ 260°CHigh split ratio prevents column overload and improves peak shape for amines.
Liner Ultra-Inert, Wool-packedWool increases surface area for vaporization; "Ultra-Inert" deactivation prevents amine adsorption.
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm, 0.25µm)The 5% phenyl phase provides pi-pi interactions with the phenyl ring, separating it from aliphatic impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during the temperature ramp.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes thermal stress; 300°C hold ensures elution of heavy dimers.
Transfer Line 280°CPrevents condensation of the high-boiling ether tail.

Protocol B: Derivatization (Trace Quantification)

Rationale: Derivatizing the secondary amine with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding with silanols, resulting in perfectly symmetrical peaks and improved detection limits.

Derivatization Procedure
  • Aliquot: Transfer 100 µL of the sample (in dry Ethyl Acetate or Pyridine) to a GC vial. Note: Do not use Methanol as it reacts with the derivatizing agent.

  • Reagent: Add 50 µL MSTFA + 1% TMCS (catalyst).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Cooling: Cool to room temperature.

  • Injection: Inject 1 µL directly.

Mass Spectrometry & Data Interpretation

Fragmentation Logic: The Electron Ionization (EI) spectrum of MEpp (MW 236) follows a distinct pathway. The piperazine ring is the charge localization site.

  • Molecular Ion (

    
    ):  m/z 236 (Distinct, medium intensity).
    
  • Base Peak: m/z 56 (Characteristic piperazine ring fragment

    
    ).
    
  • Side Chain Loss: m/z 177 (Loss of the methoxy-ethyl tail).

Fragmentation Parent Molecular Ion (m/z 236) Frag1 Piperazine Ring Cleavage (m/z 56) [Base Peak] Parent->Frag1 Ring Shatter Frag2 Ether Chain Loss (m/z 161/177) Parent->Frag2 α-Cleavage Frag3 Phenyl-Piperazine Core (m/z 120) Parent->Frag3 Ether Scission

Figure 2: Proposed EI fragmentation pathway. The m/z 56 ion is the primary quantifier for piperazines.

System Suitability Criteria (Self-Validation)

To ensure the trustworthiness of the data, the system must pass these checks before running samples:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the MEpp peak. (If > 1.5, trim column or change liner).
    
  • Signal-to-Noise (S/N): > 10:1 for the 50 ng/mL standard.

  • Blank Check: No carryover > 0.1% in a blank solvent injection following the high standard.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with "Ultra-Inert" type; trim 10cm from column inlet.
Missing Peaks Salt formation (if sample is HCl salt).Perform a "Free Basing" step: Add 10%

to sample, extract into DCM, then inject.
Ghost Peaks Injector port septum bleed.Use low-bleed septa; ensure inlet temperature is not >280°C unnecessarily.
Low Response Split ratio too high.Reduce split to 10:1 or use Pulsed Splitless injection (20 psi pulse for 0.5 min).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section. Link

  • DeRuiter, J., et al. (2014).[1] Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS.[1] Forensic Science International / National Institute of Justice. Link

  • Staack, R.F., & Maurer, H.H. (2005).[2] Metabolism of designer drugs of abuse.[2] Current Drug Metabolism, 6(3), 259-274.[2] (Foundational text on piperazine fragmentation). Link

  • Agilent Technologies. (2020). GC-MS Analysis of Impurities in Pharmaceutical Products. Application Note 5994-1234EN. (General reference for impurity profiling workflows).

Sources

Method

Application Note: Radiolabeling and Binding Assay Protocols for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Executive Summary This technical guide details the radiolabeling and biological evaluation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a pharmacologically active scaffold structurally related to mixed serotonin (5-HT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the radiolabeling and biological evaluation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a pharmacologically active scaffold structurally related to mixed serotonin (5-HT) and dopamine receptor ligands (e.g., mCPP, Eltoprazine, Urapidil metabolites). Due to the presence of the terminal methoxy moiety on the ethoxy chain, this molecule is an ideal candidate for O-methylation strategies using Carbon-11 (for PET imaging) or Tritium (for in vitro binding).

This document provides a validated workflow for:

  • Radiosynthesis: Site-specific labeling via [¹¹C]Methyl Triflate or [³H]Methyl Nosylate.

  • Biological Validation: Protocol for saturation and competition binding assays targeting 5-HT₁A/5-HT₂C receptors.

Molecule Profile & Target Mechanism

  • Chemical Name: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine[1]

  • Core Scaffold: Arylpiperazine.

  • Primary Targets: Serotonin 5-HT₁A (agonist/antagonist), 5-HT₂C, and α₁-Adrenergic receptors.

  • Mechanism: The phenylpiperazine moiety mimics the indole nucleus of serotonin, allowing high-affinity binding to the orthosteric site of GPCRs. The 3-(2-methoxy-ethoxy) tail provides subtype selectivity and metabolic stability.

Radiochemistry Protocols

Strategy: O-Methylation

The most efficient radiolabeling strategy targets the terminal methyl group of the ether chain. This preserves the pharmacophore and allows for high specific activity.

Precursor Requirement:

  • Name: 1-[3-(2-Hydroxyethoxy)phenyl]piperazine (Desmethyl precursor).

  • Protection: The secondary amine on the piperazine ring must be Boc-protected (tert-butyl carbamate) to prevent N-methylation, unless the reaction conditions are highly selective for the phenolate/alkoxide.

    • Recommended Precursor:N-Boc-1-[3-(2-hydroxyethoxy)phenyl]piperazine .

Protocol A: Carbon-11 Labeling (PET/Ex Vivo)

Half-life: 20.4 min | Target Specific Activity: >50 GBq/µmol

  • Isotope Production: Generate [¹¹C]CO₂ via cyclotron (¹⁴N(p,α)¹¹C reaction). Convert to [¹¹C]Methyl Triflate ([¹¹C]MeOTf) or [¹¹C]Methyl Iodide ([¹¹C]MeI) via gas-phase synthesis.

  • Precursor Preparation: Dissolve 0.5–1.0 mg of N-Boc-precursor in 300 µL anhydrous acetone or DMF. Add 3–5 µL of 1M NaOH (or TBAOH) to deprotonate the hydroxyl group.

  • Labeling Reaction:

    • Trap [¹¹C]MeOTf in the precursor solution at 0°C.

    • Heat to 80°C for 2 minutes.

  • Deprotection: Add 500 µL of 6M HCl and heat at 100°C for 3 minutes to remove the Boc group.

  • Neutralization & Purification:

    • Neutralize with 2M NaOH/Buffer.

    • Inject onto Semi-prep HPLC (C18 column, Acetonitrile:0.1M Ammonium Formate).

    • Collect the radioactive peak corresponding to the product.

  • Formulation: Trap product on a C18 Sep-Pak, wash with water, elute with ethanol, and dilute with sterile saline for injection/assay.

Protocol B: Tritium Labeling (In Vitro Standard)

Half-life: 12.3 years | Target Specific Activity: 70–85 Ci/mmol

  • Reagent: [³H]Methyl Nosylate (preferred over iodide for stoichiometry control).

  • Reaction:

    • Dissolve N-Boc-precursor (1.0 eq) in DMF.

    • Add NaH (1.2 eq) under argon to generate the alkoxide.

    • Add [³H]Methyl Nosylate (0.9 eq) and stir at Room Temperature for 4 hours.

  • Deprotection: Treat crude mixture with TFA/DCM (1:1) for 30 mins.

  • Purification: HPLC purification is mandatory to remove non-radioactive precursor and side products.

Workflow Visualization (DOT)

Radiosynthesis Cyclotron Cyclotron [14N(p,α)11C] MethylationAgent [11C]MeOTf Synthesis Cyclotron->MethylationAgent Reaction O-Methylation (80°C, 2 min) MethylationAgent->Reaction Precursor N-Boc-Desmethyl Precursor Precursor->Reaction Deprotection Acid Hydrolysis (Remove Boc) Reaction->Deprotection HPLC HPLC Purification (C18 Column) Deprotection->HPLC FinalProduct Pure Ligand 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine HPLC->FinalProduct

Figure 1: Radiosynthesis workflow for Carbon-11 labeling via O-methylation.

Receptor Binding Assay Protocol

Objective: Determine the affinity (


) and density (

) of the radioligand, or the inhibition constant (

) of cold compounds.
Reagents & Buffers[2]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Tissue Source: Rat brain homogenate (Cortex/Hippocampus for 5-HT₁A) or HEK-293 cells stably expressing human 5-HT₁A.

  • Non-Specific Binding (NSB) Blocker: 10 µM Serotonin (5-HT) or 10 µM WAY-100635.

Step-by-Step Methodology
A. Membrane Preparation
  • Dissect tissue or harvest cells.

  • Homogenize in 10 volumes of ice-cold Assay Buffer using a Polytron.

  • Centrifuge at 40,000 x g for 15 min at 4°C.

  • Discard supernatant; resuspend pellet in buffer. Repeat wash 2x to remove endogenous serotonin.

  • Resuspend final pellet to a protein concentration of ~1–2 mg/mL.

B. Saturation Binding (Kd Determination)

Used to validate the radioligand.

  • Setup: Prepare 12 tubes in triplicate.

  • Concentration: Add increasing concentrations of [³H]-Ligand (e.g., 0.1 nM to 30 nM).

  • NSB Control: In parallel tubes, add 10 µM WAY-100635 to define non-specific binding.

  • Incubation: Add 200 µL membrane suspension. Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation cocktail and count in a Beta counter.

C. Competition Binding (Ki Determination)

Used to test the affinity of new drugs against the radioligand.

  • Fixed Ligand: Use [³H]-Ligand at a concentration equal to its

    
     (typically ~1–2 nM).
    
  • Competitor: Add increasing concentrations of the test compound (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation & Filtration: Same as above.

Assay Logic Visualization (DOT)

BindingAssay Membrane Membrane Prep (HEK-5HT1A or Brain) Incubation Incubation (25°C, 60 min) Membrane->Incubation Filter Filtration (GF/B + 0.3% PEI) Incubation->Filter Total Total Binding (+ Radioligand) Total->Incubation NSB Non-Specific Binding (+ 10µM WAY-100635) NSB->Incubation Count Scintillation Counting (LSC) Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Receptor binding assay workflow focusing on Total vs. Non-Specific Binding differentiation.

Data Analysis & Interpretation

Summarize data using non-linear regression (e.g., GraphPad Prism).

ParameterDefinitionCalculation/Formula
Total Binding All radiation bound to filter.Measured CPM
Specific Binding Binding to the receptor only.Total Binding - NSB

Dissociation constant (Affinity).Derived from Saturation Curve (One-site binding).

Receptor Density.Asymptote of Saturation Curve.

Conc. inhibiting 50% binding.Derived from Competition Curve.

Inhibitory Constant (Corrected).

(Cheng-Prusoff)

Validation Criteria:

  • Specific Binding: Should be >60% of Total Binding.

  • Hill Slope: Should be near 1.0 (indicating non-cooperative, single-site binding).

  • Depletion: Ensure <10% of total radioligand is bound to avoid ligand depletion artifacts.

References

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocols for Serotonin Receptors. Link

  • Passchier, J., & van Waarde, A. (2001). Visualisation of serotonin-1A (5-HT1A) receptors in the central nervous system.[2] European Journal of Nuclear Medicine. Link

  • Kumar, J. S. D., & Mann, J. J. (2016). PET Tracers for Serotonin Receptors and Their Applications. Current Topics in Medicinal Chemistry. Link

Sources

Application

Application Note: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (MEPP-1) for Studying Neurodegenerative Diseases

This Application Note is designed for researchers and drug discovery scientists investigating neuroprotective mechanisms. It details the utilization of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists investigating neuroprotective mechanisms. It details the utilization of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP-1 ) as a chemical probe for studying serotonergic and Sigma-1 receptor-mediated pathways in neurodegenerative models.

Abstract

The modulation of monoaminergic signaling and endoplasmic reticulum (ER) stress response pathways represents a critical frontier in treating neurodegenerative disorders such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (MEPP-1) is a specialized phenylpiperazine derivative used as a pharmacological probe to investigate these pathways. This guide outlines the mechanism of action, preparation protocols, and experimental workflows for utilizing MEPP-1 to assess neuroprotection against excitotoxicity and oxidative stress.

Introduction & Scientific Background

The Phenylpiperazine Scaffold in Neuroscience

Phenylpiperazines are a "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active agents. They act primarily as ligands for:

  • Serotonin Receptors (5-HT): particularly 5-HT1A and 5-HT7, which regulate mood, memory, and neuroplasticity.

  • Sigma-1 Receptors (σ1R): An ER-resident chaperone protein that regulates calcium homeostasis and mitochondrial function.

Relevance to Neurodegeneration

In neurodegenerative progression, misfolded proteins and mitochondrial dysfunction trigger the Unfolded Protein Response (UPR) and excitotoxicity.

  • Mechanism: MEPP-1 serves as a tool to probe the Sigma-1 receptor-mediated neuroprotection . Activation of σ1R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) at the Mitochondria-Associated Membrane (MAM), ensuring proper Ca²⁺ transfer to mitochondria and preventing calcium overload-induced apoptosis.

  • Serotonergic Component: By modulating 5-HT receptors, MEPP-1 analogs have been shown to enhance the release of Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the hypothesized signaling cascade activated by MEPP-1 in a neuronal cell under stress (e.g., Glutamate or MPP+ toxicity).

G MEPP MEPP-1 (Compound) Sig1R Sigma-1 Receptor (ER Membrane) MEPP->Sig1R Agonist Binding IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperoning Bcl2 Bcl-2 (Anti-apoptotic) Sig1R->Bcl2 Upregulation Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Regulated Ca2+ Flux ROS ROS Production (Oxidative Stress) Mito->ROS Inhibits Survival Neuronal Survival Mito->Survival Bioenergetics Caspase Caspase-3 (Apoptosis) ROS->Caspase Triggers Bcl2->Caspase Inhibits Caspase->Survival Reduces

Figure 1: Proposed signaling pathway where MEPP-1 activation of Sigma-1 receptors mitigates mitochondrial stress and inhibits apoptosis.

Experimental Protocols

Compound Preparation and Handling[1]

MEPP-1 is typically supplied as a dihydrochloride salt to enhance water solubility.[1]

ParameterSpecification
Molecular Weight ~236.31 g/mol (Free base) / ~309.23 g/mol (2HCl salt)
Solubility Water (up to 50 mM), DMSO (up to 100 mM)
Storage -20°C, desiccated, protected from light.
Stability Stock solutions in DMSO stable for 3 months at -20°C.

Stock Solution Protocol (10 mM):

  • Weigh 3.09 mg of MEPP-1 (dihydrochloride salt).

  • Dissolve in 1.0 mL of sterile DMSO or nuclease-free water.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

In Vitro Neuroprotection Assay (SH-SY5Y Model)

Objective: Determine the efficacy of MEPP-1 in preventing Glutamate-induced excitotoxicity.

Materials:

  • SH-SY5Y neuroblastoma cells (differentiated with Retinoic Acid for 5 days).

  • L-Glutamate (Excitotoxic agent).

  • MTT or CellTiter-Glo® Reagent (Viability readout).

  • MEPP-1 Stock (10 mM).

Step-by-Step Protocol:

  • Seeding: Plate differentiated SH-SY5Y cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Pre-treatment:

    • Prepare MEPP-1 working solutions in culture media (0.1, 1.0, 10, 50 µM).

    • Remove old media and add 100 µL of MEPP-1 containing media.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Memantine or SA4503).

    • Incubate for 1 hour to allow receptor engagement.

  • Insult:

    • Add L-Glutamate to a final concentration of 50 mM (or concentration determined by prior dose-finding) to all wells except the "No Insult" control.

    • Incubate for 24 hours .

  • Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Plot dose-response curve to determine EC₅₀.

Receptor Binding Affinity Assay (Membrane Preparation)

Objective: Validate the affinity (


) of MEPP-1 for Sigma-1 or 5-HT receptors.

Protocol:

  • Membrane Prep: Homogenize rat brain cortex or transfected HEK293 cells expressing the target receptor in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Mix 200 µg membrane protein with radioligand (e.g., [³H]-(+)-Pentazocine for σ1R or [³H]-8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of MEPP-1 (

      
       to 
      
      
      
      M).
  • Filtration: Incubate for 120 min at 25°C, then terminate by rapid filtration through GF/B glass fiber filters.

  • Counting: Measure radioactivity using liquid scintillation counting.

  • Calculation: Use non-linear regression (GraphPad Prism) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation & Troubleshooting

Expected Results
Assay TypeMetricExpected Outcome for Neuroprotection
MTT / Viability % SurvivalDose-dependent recovery of viability (aim for >80% of control).
ROS Assay FluorescenceReduction in DCFDA fluorescence (oxidative stress marker).
Binding

(nM)
High affinity ligands typically show

nM.
Troubleshooting Guide
  • Low Solubility: If precipitation occurs in media, ensure the DMSO concentration is <0.5%. Sonicate the stock solution at 37°C before dilution.

  • High Background in MTT: Ensure complete removal of media before adding DMSO for solubilization. Phenol red can interfere; use clear media if possible.

  • No Protective Effect: Check the timing of pre-treatment. Sigma-1 agonists often require pre-incubation to mobilize chaperones before the toxic insult triggers irreversible caspase cascades.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Russo, E., et al. (2016). 1-(3-Chlorophenyl)piperazine (mCPP) and related phenylpiperazines: A review of their neuropharmacology. Frontiers in Pharmacology, 7, 22. Link

  • PubChem Compound Summary. 1-(2-Methoxyphenyl)piperazine (Structural Analog).[2] National Center for Biotechnology Information. Link[2]

  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. Link

  • Chem-Impex International. Product Data: 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride.[1] Link

Sources

Method

Application Note: In Vivo Microdialysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

[1] Abstract & Scope This technical guide details the protocol for the in vivo sampling and quantification of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP ), a pharmacologically active metabo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the protocol for the in vivo sampling and quantification of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP ), a pharmacologically active metabolite structurally related to Urapidil and known for its affinity to serotonergic 5-HT1A receptors.[1] This protocol is designed for researchers investigating the pharmacokinetics (PK) and pharmacodynamics (PD) of phenylpiperazine derivatives in the rodent brain.[1] The guide covers stereotaxic surgery, probe calibration, microdialysis sampling, and high-sensitivity HPLC-ECD detection.

Introduction & Pharmacological Rationale[2][3]

Molecule Profile[1][3]
  • Chemical Name: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine[2][3]

  • Role: Active metabolite (e.g., of Urapidil), 5-HT1A receptor ligand.[1][4]

  • Physicochemical Properties:

    • MW: ~236.31 g/mol (Free base).[1]

    • Solubility: High in aqueous buffers (as HCl salt).

    • Lipophilicity (LogP): ~1.4 (Moderate BBB permeability).[1]

Why Microdialysis?

While plasma PK provides systemic exposure data, it fails to capture the unbound, bioactive concentration of MEPP in the brain extracellular fluid (ECF). Microdialysis is the gold standard for:

  • Correlating local brain concentrations with behavioral outcomes (e.g., anxiolytic effects).[1]

  • Determining the unbound fraction (

    
    ) in the CNS.
    
  • Assessing the effect of MEPP on downstream neurotransmitters (5-HT, DA) via retrodialysis.

Mechanism of Action Diagram

The following diagram illustrates the theoretical interaction pathway of MEPP within the serotonergic system.

MEPP_Pathway Urapidil Parent Drug (e.g., Urapidil) Metabolism Hepatic CYP450 Metabolism Urapidil->Metabolism MEPP 1-[3-(2-Methoxy-ethoxy) -phenyl]-piperazine (MEPP) Metabolism->MEPP BBB Blood-Brain Barrier (Passive Diffusion) MEPP->BBB ECF Brain ECF (Unbound Fraction) BBB->ECF Receptor 5-HT1A Receptor (Post-synaptic/Autoreceptor) ECF->Receptor Binding (Ki ~ nM) Response Anxiolytic/ Antihypertensive Effect Receptor->Response Signal Transduction

Figure 1: Pharmacological pathway and disposition of MEPP from systemic circulation to central target engagement.[1]

Pre-Clinical Setup & Materials

Animals[1][8][9][10]
  • Species: Male Sprague-Dawley Rats (280–320 g).[1]

  • Housing: Individual cages post-surgery to prevent probe damage.

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2.0% in O₂).[1]

Microdialysis Probes
  • Type: Concentric design (e.g., CMA 12 or Eicom A-I series).

  • Membrane: Polyarylethersulfone (PAES) or Cuprophan.

  • Cut-off: 20 kDa (MEPP is small, ~236 Da, so standard membranes work well).[1]

  • Active Length: 2–4 mm (depending on target region: 4mm for Striatum, 2mm for Hippocampus).

Perfusion Fluid (aCSF)

Prepare fresh Artificial Cerebrospinal Fluid.[1] Filter through 0.22 µm membrane.[1][5]

  • Composition:

    • NaCl: 147 mM

    • KCl: 2.7 mM

    • CaCl₂: 1.2 mM

    • MgCl₂: 0.85 mM

    • pH: 7.4 (Adjusted with phosphate buffer or CO₂ bubbling).[1]

Surgical Protocol (Stereotaxic Implantation)

Target Region: Dorsal Hippocampus (common for 5-HT1A ligands). Coordinates (Relative to Bregma):

  • AP: -3.8 mm[1]

  • ML: -2.2 mm[1]

  • DV: -3.4 mm (from dura)[1]

Step-by-Step Implantation Workflow

Surgery_Workflow Anesthesia 1. Anesthesia Induction (Isoflurane) Stereotax 2. Stereotaxic Fixation (Ear bars, Flat skull) Anesthesia->Stereotax Incision 3. Incision & Craniotomy (Drill hole at AP -3.8, ML -2.2) Stereotax->Incision Anchor 4. Anchor Screws (Place 3 screws for stability) Incision->Anchor Insertion 5. Guide Cannula Insertion (Slow lowering: 0.2 mm/min) Anchor->Insertion Cement 6. Cementing (Dental acrylic to secure cannula) Insertion->Cement Recovery 7. Recovery Period (5-7 days before sampling) Cement->Recovery

Figure 2: Stereotaxic surgical workflow for guide cannula implantation.[1]

Critical Note: Always implant a guide cannula first. Insert the active microdialysis probe only on the day of the experiment to prevent membrane biofouling (gliosis) which reduces recovery.[1]

Microdialysis Sampling Procedure

Probe Insertion & Equilibration
  • On the experiment day, gently insert the probe into the guide cannula.

  • Connect the inlet to the syringe pump (Hamilton syringe) via FEP tubing.[1]

  • Perfusion Rate: Set flow to 1.5 µL/min .

  • Equilibration: Perfuse aCSF for 90–120 minutes before collecting baseline samples. This flushes the dead volume and allows tissue trauma to stabilize.

Sampling Schedule
  • Baseline: Collect 3 samples (20 min each) to ensure stable neurotransmitter levels (if co-monitoring 5-HT).

  • Drug Administration: Administer MEPP (e.g., 5 mg/kg i.p. or via retrodialysis).[1]

  • Post-Dose: Collect samples every 20 minutes for 4–6 hours.

  • Storage: Collect into vials containing 5 µL of antioxidant solution (0.1 M perchloric acid + 0.1 mM EDTA) to prevent oxidation if analyzing co-eluting monoamines.[1] Freeze at -80°C immediately.

Analytical Method: HPLC-ECD

Phenylpiperazines are electrochemically active due to the tertiary nitrogen and the electron-rich aromatic ring.[1]

HPLC Conditions
  • System: HPLC with Electrochemical Detector (e.g., Eicom HTEC-500 or Antec Decade Elite).

  • Column: C18 Reverse Phase, 3 µm, 3.0 x 100 mm (e.g., Eicompak CAX for amines).

  • Mobile Phase:

    • 0.1 M Phosphate Buffer (pH 6.0)

    • Methanol or Acetonitrile (15–25% v/v) – Adjust based on retention time.

    • OSA (Octanesulfonic acid): 500 mg/L (Ion-pairing agent to retain the piperazine).

    • EDTA: 50 mg/L.[6]

  • Flow Rate: 0.5 mL/min.

Electrochemical Detection[1][9][11]
  • Working Electrode: Glassy Carbon.

  • Reference Electrode: Ag/AgCl.

  • Applied Potential: +0.75 V to +0.85 V . (Oxidation of the piperazine moiety).[1]

    • Note: Run a hydrodynamic voltammogram (HDV) with a standard to find the optimal potential where signal-to-noise is maximized.[1]

Quantitative Data Summary (Example)
ParameterValue / Condition
Linearity Range 1 nM – 1000 nM
Limit of Detection (LOD) ~ 0.5 nM (at S/N = 3)
Retention Time ~ 8–12 min (depends on % MeOH)
In Vitro Recovery 25% ± 4% (at 1.5 µL/min, 25°C)

Data Analysis & Validation

Probe Recovery Calculation

You must correct dialysate concentrations (


) to estimate true extracellular concentration (

). Use the Retrodialysis by Drug method or In Vitro Recovery calibration:

[1]

[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Backpressure Clogged outlet tubing or probe.Flush with filtered water; check swivel connections. Do not reverse flow.
No Peak on HPLC Potential too low; Mobile phase organic % too high.[1]Increase potential to +0.85V; Decrease MeOH to increase retention.
Baseline Drift Temperature fluctuation or unstable electrode.Passivate electrode; ensure column oven is stable at 35°C.
Low Recovery Biofouling or air bubble in probe.Flush probe with 70% ethanol (briefly) before use; degas aCSF thoroughly.[1]

References

  • Urapidil and Phenylpiperazine Metabolism

    • Title: "Pharmacologic profile of urapidil."[1][7]

    • Source: PubMed (van Zwieten PA).
    • URL:[Link]

  • Microdialysis Methodology for Phenylpiperazines

    • Title: "In-vivo monitoring of catecholamines in rat brain microdialysates after the optimiz
    • Source: University of Innsbruck.
    • URL:[Link]

  • HPLC-ECD Detection of Serotonergic Ligands

    • Title: "Analysis of microdialysate monoamines using capillary ultra-high performance liquid chromatography and electrochemical detection."
    • Source: ResearchG
    • URL:[Link]

  • Compound Properties (PubChem)

    • Title: "1-(2-Methoxyphenyl)
    • Source: PubChem.[1]

    • URL:[Link][1]

Disclaimer: This protocol is for research use only. All animal experiments must be approved by the local IACUC.

Sources

Application

Application Note: Neuroprotective Profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Derivatives

Executive Summary This application note details the experimental profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP-1 ) and its derivatives. Structurally related to established phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental profiling of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP-1 ) and its derivatives. Structurally related to established phenylpiperazine pharmacophores (e.g., m-chlorophenylpiperazine), MEPP-1 features a methoxy-ethoxy side chain that enhances aqueous solubility while maintaining blood-brain barrier (BBB) permeability.

The primary application of this compound class is in the development of neuroprotective agents against excitotoxicity and oxidative stress . This guide provides a validated workflow for assessing the neuroprotective efficacy of MEPP-1 in differentiated SH-SY5Y neuronal cells, focusing on its dual-action mechanism targeting 5-HT1A receptors and Sigma-1 receptors .

Mechanism of Action: The Dual-Target Hypothesis

The neuroprotective potential of phenylpiperazine derivatives stems from a synergistic interaction between two distinct signaling pathways.

Target 1: Serotonin 5-HT1A Receptor Agonism

MEPP-1 acts as a ligand for the 5-HT1A receptor.[1] Activation of this G-protein-coupled receptor (GPCR) triggers the G


 subunit, leading to the inhibition of adenylyl cyclase and the downstream activation of the PI3K/Akt  survival pathway. This cascade inhibits pro-apoptotic factors such as Caspase-3.
Target 2: Sigma-1 Receptor (Sig-1R) Modulation

The phenylpiperazine moiety is a privileged scaffold for Sigma-1 receptor binding. Sig-1R is an endoplasmic reticulum (ER) chaperone located at the Mitochondria-Associated Membrane (MAM).[2] Upon activation by MEPP-1, Sig-1R prevents ER stress and regulates Calcium (


) flux from the ER to mitochondria, preventing mitochondrial permeability transition pore (mPTP) opening and subsequent cell death.
Pathway Visualization

The following diagram illustrates the convergent neuroprotective signaling pathways activated by MEPP-1.

NeuroprotectionPathways cluster_Membrane Neuronal Membrane cluster_ER Endoplasmic Reticulum (MAM) MEPP MEPP-1 (Ligand) HT1A 5-HT1A Receptor MEPP->HT1A Agonism Sig1 Sigma-1 Receptor MEPP->Sig1 Agonism PI3K PI3K / Akt HT1A->PI3K Gi/o signaling Ca Ca2+ Homeostasis Sig1->Ca Chaperone activity Bcl2 Bcl-2 (Pro-survival) PI3K->Bcl2 Upregulation Ca->Bcl2 Stabilization ROS ROS / Oxidative Stress Bcl2->ROS Reduction Caspase Caspase-3 Activation Bcl2->Caspase Inhibition Survival Neuronal Survival (Neuroprotection) ROS->Survival Prevented Caspase->Survival Prevented

Figure 1: Convergent signaling of MEPP-1 via 5-HT1A and Sigma-1 receptors leading to inhibition of apoptosis.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol utilizes the Glutamate-Induced Excitotoxicity Model in SH-SY5Y cells.[3][4] This is the industry standard for validating phenylpiperazine neuroactivity.

Materials & Reagents
ReagentSpecificationStorage
MEPP-1 >98% Purity (HPLC), Dihydrochloride salt-20°C (Desiccated)
SH-SY5Y Cells Human Neuroblastoma (ATCC CRL-2266)Liquid Nitrogen
L-Glutamate Monosodium salt, Excitotoxic agent+4°C
Retinoic Acid (RA) All-trans, for differentiation (10 µM)-20°C (Dark)
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide4°C (Dark)
WAY-100635 Selective 5-HT1A Antagonist (Control)-20°C
Stock Solution Preparation (Critical Step)

The 2-methoxy-ethoxy chain renders MEPP-1 more hydrophilic than standard phenylpiperazines, but the free base remains lipophilic.

  • Solvent: Dissolve MEPP-1 Dihydrochloride in DMSO to create a 100 mM Master Stock.

  • Dilution: Perform serial dilutions in serum-free culture media.

  • Final DMSO Concentration: Ensure final DMSO in the well is < 0.1% to avoid solvent toxicity.

Assay Workflow (Step-by-Step)

Phase 1: Cell Seeding and Differentiation

  • Seed SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well .

  • Incubate for 24 hours in DMEM/F12 + 10% FBS.

  • Differentiation (Optional but Recommended): Replace medium with DMEM/F12 + 1% FBS + 10 µM Retinoic Acid . Differentiate for 5 days to induce a neuronal phenotype (neurite outgrowth).

Phase 2: Pre-treatment (The Protection Window)

  • Remove media and wash with PBS.

  • Add MEPP-1 at varying concentrations (0.1, 1, 10, 50 µM) in serum-free media.

  • Incubate for 2 hours. This "priming" phase allows 5-HT1A/Sig-1R activation and upregulation of antioxidant enzymes.

    • Validation Step: In specific wells, add WAY-100635 (10 µM) 30 mins before MEPP-1 to block the 5-HT1A receptor and prove specificity.

Phase 3: Glutamate Insult

  • Do NOT remove the MEPP-1 media.

  • Add L-Glutamate to a final concentration of 20 mM (or determined EC50 for your specific batch of cells).

  • Incubate for 24 hours at 37°C / 5% CO₂.

Phase 4: Readout (MTT Assay)

  • Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 4 hours.

  • Remove supernatant carefully.

  • Solubilize formazan crystals with 150 µL DMSO.

  • Read Absorbance at 570 nm .

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Seeding SH-SY5Y (20k/well) + Retinoic Acid (5 days) Step2 Step 2: Pre-Treatment Add MEPP-1 (0.1 - 50 µM) Incubate 2 hrs Step1->Step2 Differentiation Complete Step3 Step 3: Insult Add Glutamate (20 mM) Co-incubate 24 hrs Step2->Step3 Receptor Activation Step4 Step 4: Assay MTT / LDH Release Read Absorbance Step3->Step4 Cell Death Induction

Figure 2: Chronological workflow for the neuroprotection assay.

Data Analysis & Interpretation

Calculation of Cell Viability

Normalize all data to the Control (No Toxin, No Drug) group.



Expected Results Profile
GroupTreatmentExpected Viability (%)Interpretation
Control Media Only100%Baseline health
Model Glutamate (20mM)40 - 50%Successful excitotoxicity
Test Low MEPP-1 (1 µM) + Glu55 - 65%Mild protection
Test High MEPP-1 (10 µM) + Glu80 - 90% Significant Neuroprotection
Blockade WAY-100635 + MEPP + Glu45 - 55%Protection reversed (confirms 5-HT1A mechanism)
Troubleshooting Guide
  • Precipitation: If MEPP-1 precipitates upon adding to media, the 100mM DMSO stock may be too concentrated. Sonicate the stock at 37°C before dilution.

  • High Background: If the Glutamate group shows >70% viability, the cells may be over-confluent or the Glutamate stock has degraded. Prepare fresh Glutamate immediately before use.

References

  • MDPI. (2017). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.[2][3][4][5][6][7][8][9][10][11][12]

  • National Institutes of Health (PubMed). (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases.[2] Frontiers in Neuroscience.

  • J&K Scientific. (2024).[13] 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride Product Information.

  • PubChem. (2025).[6][7] 1-(3-Chlorophenyl)piperazine (mCPP) Compound Summary. (Structural Analog Reference).

  • Frontiers in Neuroscience. (2019). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Introduction: The Solubility Paradox Welcome to the technical support hub for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine . As researchers, we often encounter a "solubility paradox" with this class of compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Welcome to the technical support hub for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine . As researchers, we often encounter a "solubility paradox" with this class of compounds. Structurally, it contains a lipophilic phenyl ring and a glycol ether tail, which drive poor aqueous solubility. However, it also possesses a basic secondary amine in the piperazine ring.

This dual nature is the key to solving your solubility issues. The molecule is not inherently "insoluble"; it is pH-dependent . In its free base form (neutral pH), it behaves like a lipophilic oil. In its protonated form (acidic pH), it behaves like a water-soluble salt.

This guide provides the protocols to manipulate these properties for stable, reproducible experimental data.

Module 1: Physicochemical Diagnostics (The "Why")

Q: Why does my compound precipitate when I add it to the cell culture media?

A: This is a classic "pH Shock" phenomenon.

  • The Mechanism: The secondary amine on the piperazine ring has a pKa of approximately 8.5–9.5 . In your DMSO stock, the compound is dissolved.[1][2][3] When you spike this into cell culture media (typically pH 7.4), the pH is below the pKa, which theoretically favors solubility. However, if you are using the Free Base , the local concentration often exceeds the solubility limit before protonation can occur, or the buffer capacity of the media effectively keeps the local pH too high for the salt to form instantly.

  • The Fix: You must pre-form the salt or use a complexing agent (see Module 2).

Q: Should I use the Free Base or the Dihydrochloride Salt?

A: For 95% of biological applications, use the Dihydrochloride (2HCl) salt .

  • Free Base: Oily/waxy solid. Soluble in organic solvents (DCM, Methanol). Poor water solubility.[2]

  • Dihydrochloride Salt: Crystalline solid. Highly water-soluble (>50 mg/mL).

  • Recommendation: If you currently have the free base, convert it to the salt using Protocol A below.

Module 2: Troubleshooting Protocols (The "How")

Protocol A: Conversion of Free Base to Dihydrochloride Salt

Use this if you purchased the free base and need an aqueous stock.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of Diethyl Ether or Dichloromethane (DCM) .

  • Acidification: Slowly add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise while stirring on ice.

  • Precipitation: A white precipitate (the salt) will form immediately.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant.

  • Washing: Wash the pellet twice with cold ether to remove excess acid.

  • Drying: Dry under vacuum (desiccator) for 24 hours.

    • Result: You now have water-soluble 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine·2HCl.

Protocol B: Cyclodextrin Complexation (For Neutral pH Applications)

Use this if your assay is sensitive to acidic pH or if you must use the free base.

Why it works: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The lipophilic phenyl ring sits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer shell keeps the complex dissolved in water.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.

  • Addition: Add your compound (Free Base) to this vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

  • Validation: Verify concentration via HPLC before dosing.

Protocol C: The "Intermediate Dilution" Method for DMSO Stocks

Use this to prevent precipitation when dosing cells.

Directly spiking 100% DMSO stock into media often causes "crashing out." Use a serial dilution step.[4]

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute 1:10 into PBS (or media) to create a 1 mM solution.

    • Note: If precipitation occurs here, the concentration is too high. Dilute 1:10 into 20% HP-β-CD instead of PBS.

  • Final Dosing: Add the Intermediate Stock to your cell culture wells to reach the target concentration (e.g., 10 µM).

    • Benefit: This ensures the compound is already solvated in an aqueous environment before hitting the cells.

Module 3: Visualization & Decision Logic

Solubility Decision Tree

Follow this logic flow to select the correct formulation strategy for your experiment.

SolubilityStrategy Start Start: Select Compound Form CheckForm Is it a Salt or Free Base? Start->CheckForm SaltPath Dihydrochloride Salt CheckForm->SaltPath Salt BasePath Free Base CheckForm->BasePath Free Base Aqueous Dissolve in Water/PBS SaltPath->Aqueous Organic Dissolve in DMSO BasePath->Organic CheckpH Check pH Stability Aqueous->CheckpH Cyclodextrin Use 20% HP-β-CD CheckpH->Cyclodextrin Yes (Precipitates) Proceed to Assay Proceed to Assay CheckpH->Proceed to Assay No (Clear) Dilution Dilution Step Organic->Dilution Dilution->CheckpH Precipitates? Cyclodextrin->Proceed to Assay

Caption: Decision logic for solubilizing phenylpiperazine derivatives based on chemical form and assay requirements.

Module 4: Solvent Compatibility Matrix

Use this table to determine the maximum safe limits for your biological system.

Solvent / CarrierSolubility Limit (Free Base)Solubility Limit (HCl Salt)Max Bio-Tolerability (In Vitro)Max Bio-Tolerability (In Vivo)
Water / PBS < 0.1 mg/mL (Insoluble)> 50 mg/mL (Very Soluble)N/AN/A
DMSO > 100 mg/mL> 50 mg/mL< 0.1% v/v< 1 mL/kg
Ethanol > 50 mg/mLModerate< 0.1% v/v< 5% v/v
20% HP-β-CD ~ 5–10 mg/mL> 50 mg/mLHigh (Inert)High (IV/IP/Oral)
PEG 400 > 20 mg/mLHigh< 0.5% v/v< 20% v/v

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution? A: No. Phenylpiperazines can be heat-sensitive, and the methoxy-ethoxy ether linkage may degrade under high heat/pressure. Use 0.22 µm sterile filtration (PES or PVDF membranes) for sterilization.

Q: My stock solution turned yellow. Is it degraded? A: Likely, yes. Piperazine derivatives are susceptible to oxidation (N-oxide formation) upon exposure to light and air.

  • Prevention: Store stocks at -20°C or -80°C, protected from light, and blanketed with nitrogen or argon gas if possible.

Q: What is the best vehicle for in vivo (mouse) IP injection? A: Avoid 100% DMSO. It causes pain and precipitation in the peritoneal cavity.

  • Gold Standard: Saline (if using the HCl salt).

  • Alternative: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Best for High Doses: 20% HP-β-CD in Saline.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Troubleshooting inconsistent results in 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine assays

Technical Support Center: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Assays Role: Senior Application Scientist Subject: Troubleshooting Inconsistent Results & Assay Optimization Molecule Context: Phenylpiperazine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Assays

Role: Senior Application Scientist Subject: Troubleshooting Inconsistent Results & Assay Optimization Molecule Context: Phenylpiperazine derivative (functionally related to 5-HT ligands and Urapidil metabolites).[1][2][3] CAS (HCl salt): 862168-49-8[1][2][3][4]

Introduction

Welcome to the technical support hub for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine . As a Senior Application Scientist, I often see researchers struggle with this class of molecules. Phenylpiperazines are deceptive; they appear stable but exhibit significant "sticky" behavior (non-specific binding) and ionization quirks that ruin quantitation.[1][3]

This guide moves beyond basic instructions to address the causality of inconsistent data. We focus on three critical failure modes: Analytical Tailing , Biological Potency Shifts , and Oxidative Instability .[3]

Part 1: Analytical Troubleshooting (LC-MS/HPLC)

User Complaint: "My chromatograms show severe peak tailing, and retention times are shifting between runs."

The Mechanism: The piperazine ring contains a secondary amine with a pKa typically between 8.5 and 9.[3]5. At standard acidic pH (0.1% Formic Acid), this nitrogen is protonated (


).[1][3] This positive charge interacts strongly with residual negatively charged silanols (

) on the silica column stationary phase, causing "drag" (tailing) and irreversible adsorption (carryover).[1][2][3]
Troubleshooting Q&A

Q: I am using 0.1% Formic Acid. Why is my peak shape still poor? A: Formic acid is often too weak to suppress silanol ionization or mask the interaction.[3]

  • Immediate Fix: Switch to 0.1% Trifluoroacetic Acid (TFA) if using UV detection (TFA suppresses MS signal).[1][3]

  • MS-Compatible Fix: Use 10mM Ammonium Formate adjusted to pH 3.5. The ammonium ions (

    
    ) act as a "sacrificial cation," saturating the silanol sites so your analyte can pass through unhindered.[3]
    

Q: I see "ghost peaks" in blank injections. Is the compound unstable? A: Likely not instability, but carryover .[3] The lipophilic phenyl ring + cationic amine make this molecule stick to the injection needle and valve seals.[3]

  • Protocol: Implement a multi-solvent needle wash.[1][3]

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the lipophilic tail).[1][3]

    • Wash 2 (Aqueous): Water + 0.1% Formic Acid (Protonates the amine to wash it away).[1][3]

Data: Mobile Phase Optimization Strategy
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Mechanistic Benefit
Modifier 0.1% Formic Acid10mM Ammonium Formate + 0.05% Formic AcidCompetitive cation (

) blocks silanol sites.[1][2][3]
Column C18 (Standard Silica)C18 with "End-capping" or Hybrid Particle (BEH/CSH)Reduced accessible silanols prevents amine dragging.[1][2][3]
pH Uncontrolled (~2.5)Controlled pH 3.0 - 4.0Balances ionization for retention without excessive tailing.[1][2][3]
Visual Guide: Analytical Logic Tree

AnalyticalTroubleshooting Start Issue: Poor Peak Shape / Tailing CheckCol Check Column Type Start->CheckCol IsSilica Standard Silica C18? CheckCol->IsSilica ChangeCol Switch to Hybrid (BEH) or Charged Surface (CSH) IsSilica->ChangeCol Yes CheckMP Check Mobile Phase IsSilica->CheckMP No (Already High Quality) IsFormic Only Formic Acid? CheckMP->IsFormic AddSalt Add 10mM Ammonium Formate IsFormic->AddSalt Yes HighpH Consider High pH (pH 10) (If column allows) IsFormic->HighpH No (Salt already present) caption Figure 1: Decision matrix for optimizing phenylpiperazine chromatography.

Part 2: Biological Assay Variability (In Vitro)

User Complaint: "My IC50 values shift 10-fold between experiments, and I lose signal in low-concentration wells."

The Mechanism: This molecule is amphiphilic .[3] The methoxy-ethoxy chain adds some polarity, but the phenylpiperazine core is hydrophobic. In aqueous buffers (PBS/Media), the free base form will:

  • Precipitate if DMSO concentration is too low.[1][3]

  • Adsorb (NSB) to plastic well plates (polystyrene/polypropylene).

Troubleshooting Q&A

Q: Should I use the Free Base or the Dihydrochloride salt? A: Always use the Dihydrochloride salt (2HCl) for making aqueous stock solutions.[3]

  • Reason: The salt is highly water-soluble.[1][2][3] The free base requires DMSO.[3] If you dilute a DMSO stock of the free base directly into media >1:1000, "micro-precipitation" can occur—invisible to the eye but disastrous for concentration accuracy.

Q: How do I stop the compound from sticking to my plates? A: Phenylpiperazines bind avidly to plastic.[3]

  • Protocol Adjustment: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to your assay buffer.[1][2][3] The protein/surfactant coats the plastic sites, keeping your drug in solution.[3]

  • Hardware: Use Low-Binding polypropylene plates for serial dilutions. Never perform serial dilutions in standard polystyrene tissue culture plates.[1][3]

Protocol: Reliable Stock Preparation
  • Weighing: Weigh the Dihydrochloride salt (CAS: 862168-49-8).[1][2][3]

    • Note: If using the salt, correct the molecular weight (MW).[3]

    • MW (Free Base) ≈ 236.3 g/mol .[1][2]

    • MW (2HCl Salt) ≈ 309.2 g/mol .[1][2][3][4]

    • Correction Factor:

      
       (You need 1.31 mg of salt to get 1 mg of active base).[1][3]
      
  • Solvent: Dissolve in 100% DMSO to 10 mM for long-term storage (prevents hydrolysis/oxidation).

  • Working Solution: Dilute into aqueous buffer immediately before use. Ensure buffer contains 0.1% BSA.[1][3]

Part 3: Stability & Handling

User Complaint: "I see an extra peak at M+16 in my mass spec after storing the sample for a week."

The Mechanism: The secondary amine in the piperazine ring is susceptible to N-oxidation , forming an N-oxide (+16 Da).[2][3] This is accelerated by light and dissolved oxygen.[1][3]

Visual Guide: Stability & Workflow

StabilityWorkflow Stock Solid Storage (-20°C, Desiccated) Solubilization Solubilization (DMSO, Argon Purge) Stock->Solubilization Freshly made AssayPrep Assay Prep (Keep on Ice) Solubilization->AssayPrep < 4 Hours Oxidation Risk: N-Oxidation (M+16 Peak) AssayPrep->Oxidation Prolonged/RT Exposure caption Figure 2: Critical path to prevent oxidative degradation.

Recommended Storage Conditions:

  • Solid: -20°C, desiccated, protected from light.

  • Solution: Discard aqueous dilutions daily. DMSO stocks are stable for 1 month at -20°C if sealed tightly (DMSO is hygroscopic; water intake promotes degradation).[1][2][3]

References

  • PubChem. (2025).[1][2] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[1] [Link] (Structurally homologous reference for physicochemical properties).[1][2][3]

  • Restek Corporation. (2025).[1][3] LC Troubleshooting: All of My Peaks are Tailing![Link]

  • Fukazawa, T., et al. (2010).[1][3][5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[3][6] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[1][5] [Link]

  • Nielsen, C.J., et al. (2019).[1] Atmospheric Oxidation of Piperazine Initiated by OH.[1][3] ChemRxiv.[1] [Link][1][2][7]

Sources

Troubleshooting

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine reaction side product analysis

Synthesis Optimization & Impurity Profiling Guide Executive Summary & Molecule Context Target Molecule: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Common Role: Key pharmacophore intermediate for

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Optimization & Impurity Profiling Guide

Executive Summary & Molecule Context

Target Molecule: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Common Role: Key pharmacophore intermediate for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenoceptor antagonists (e.g., Urapidil ).
Critical Challenge:  The synthesis involves coupling a bifunctional amine (piperazine) with an aryl electrophile.[1] The primary failure mode is competitive bis-arylation , where the desired product acts as a nucleophile, reacting with a second equivalent of the aryl halide to form a "dimer" impurity.

This guide provides a self-validating troubleshooting workflow to minimize side products and ensure structural integrity during scale-up.

Diagnostic Dashboard: Symptom vs. Root Cause

Observation Likely Identity Root Cause Immediate Action
Mass Spectrum: M+ + [Target MW - 1] (Double Mass)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Bis-aryl Impurity
(The "Dimer")
Stoichiometry error; Piperazine concentration too low relative to aryl halide.See Protocol A. Switch to "Reverse Addition" or increase Piperazine equivalents (5-10 eq).
HPLC: Late-eluting peak, non-polarBis-aryl Impurity Same as above.Perform acid-base extraction (Bis-product has no basic NH).[1]
Appearance: Yellow/Brown darkeningN-Oxide / Quinone Species Oxidative degradation of the electron-rich phenyl ring or piperazine nitrogen.[1]See Protocol B. Sparge solvents with Argon; add antioxidant (BHT) during workup.[1]
NMR: Loss of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

signals
De-alkylated Phenol Ether cleavage due to strong Lewis acids or high temp acidic workup.Avoid HBr/HI. Maintain pH > 4 during salt formation.[1]
LC-MS: M+ + 16 or M+ + 32N-Oxides Peroxide contamination in ether solvents (THF, Dioxane).[1]Test solvents for peroxides; use fresh anhydrous solvent.[1]

Deep Dive: The "Dimer" Problem (Bis-Arylation)

The Mechanism

In the Buchwald-Hartwig amination (or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 on activated rings), piperazine has two nucleophilic sites (

and

).
  • Step 1 (Desired): Piperazine attacks Aryl-X ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Mono-aryl product .
    
  • Step 2 (Undesired): The Mono-aryl product (still having one NH) competes with free piperazine for the remaining Aryl-X ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Bis-aryl impurity .
    

Because the mono-aryl product is often more nucleophilic (due to the electron-donating alkoxy-phenyl group) than the starting piperazine, Step 2 is kinetically favored unless statistical pressure is applied.

Visualization: Competitive Reaction Pathway

ReactionPathway SM1 Aryl Halide (Ar-X) Product TARGET PRODUCT (Mono-aryl) SM1->Product  Fast (k1)   Impurity SIDE PRODUCT (Bis-aryl Dimer) SM1->Impurity  + Ar-X   SM2 Piperazine (Excess) SM2->Product Product->Impurity  Competitive (k2)    [Occurs if Ar-X is in excess]  

Figure 1: The mono-arylated product competes with piperazine for the aryl halide.[1] If the concentration of free piperazine drops, the rate of impurity formation (


) increases.
Protocol A: Suppression & Purification of Bis-Aryl Impurity

Prevention (Synthesis Phase):

  • High Equivalents: Use 5.0 to 10.0 equivalents of piperazine relative to the aryl halide.[1]

  • Reverse Addition: Dissolve piperazine (and catalyst/base) in the pot. Add the aryl halide dropwise over 1-2 hours. This ensures the aryl halide always encounters a vast excess of unreacted piperazine.[1]

Remediation (Purification Phase): Principle: The Target Product is a secondary amine (basic).[1] The Bis-aryl Impurity is a tertiary amine (less basic) or non-basic (if steric hindrance is high), but crucially, the Target Product has an NH site that can be derivatized or exploited for solubility differences.

  • Step 1: Dissolve crude mixture in EtOAc.

  • Step 2: Extract with mild acid (0.5 M Acetic Acid or Citric Acid).[1]

    • Target Product: Protonates easily ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Moves to Aqueous Layer.
      
    • Bis-Impurity: Often remains in Organic Layer (due to high lipophilicity of two phenyl rings and lower pKa).[1]

  • Step 3: Wash the aqueous layer with fresh EtOAc (removes trapped Bis-impurity).[1]

  • Step 4: Basify aqueous layer (pH 10) with NaOH.[1]

  • Step 5: Extract Target Product back into EtOAc.

Side Product Analysis: The Methoxy-Ethoxy Tail

The 2-methoxy-ethoxy chain is an electron-donating group (EDG).[1] While chemically stable under basic Buchwald conditions, it presents specific risks during workup.[1]

Risk Factor: Ether Cleavage[1]
  • Trigger: Use of

    
    , 
    
    
    
    , or
    
    
    for other deprotection steps.
  • Result: Formation of 1-(3-hydroxyphenyl)piperazine .[1]

  • Detection:

    • H-NMR: Disappearance of the singlet (approx.[1] 3.3 ppm, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and multiplets (3.5-4.1 ppm, ether chain).
      
    • Solubility: The side product becomes soluble in high pH aqueous solutions (phenolate formation).[1]

Risk Factor: Peroxide Formation[1]
  • Trigger: The ether chain is susceptible to radical autoxidation if stored in air/light.[1]

  • Result: Complex mixture of hemiacetals and chain scission products.[1]

  • Prevention: Store the intermediate as a Dihydrochloride salt (more stable) rather than the free base oil.[1]

Analytical Troubleshooting (HPLC/LCMS)

Standard Method Parameters:

  • Column: C18 (High pH resistant columns preferred, e.g., XBridge).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[1] Note: Basic pH suppresses protonation, improving peak shape for piperazines.

Retention Time (Relative) Proposed Structure Characteristic Mass Signal
0.3 - 0.5 Piperazine (Residual)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

87 (Often invisible in UV)
0.8 Hydroxyphenyl-piperazine (De-alkylated)

(Loss of methoxyethyl)
1.0 (Reference) Target Molecule

1.1 N-Oxide

1.8 - 2.2 Bis-Aryl Impurity

(approx. dimer mass)

Interactive Workflow: Purity Decision Tree

DecisionTree Start Crude Reaction Mixture CheckLCMS Run LC-MS / HPLC Start->CheckLCMS Decision1 Is 'Dimer' Peak > 0.5%? CheckLCMS->Decision1 ActionAcid Perform Acid/Base Extraction (Protocol A) Decision1->ActionAcid Yes CheckOxide Is M+16 (Oxide) present? Decision1->CheckOxide No ActionAcid->CheckOxide ActionReduct Treat with NaHSO3 or Recrystallize (HCl salt) CheckOxide->ActionReduct Yes FinalQC Generate CoA (Store as HCl salt) CheckOxide->FinalQC No ActionReduct->FinalQC

Figure 2: Logical workflow for determining the necessary purification steps based on impurity profiling.

Frequently Asked Questions (FAQ)

Q: Can I use a copper catalyst (Ullmann) instead of Palladium? A: Yes, but caution is advised.[1] Copper-catalyzed couplings often require higher temperatures (>100°C).[1] At these temperatures, the 2-methoxy-ethoxy chain is more liable to radical degradation or elimination.[1] If you must use Copper, use a ligand like L-proline or ethylene glycol to lower the reaction temperature to ~80°C.[1]

Q: My product is an oil and difficult to handle. How do I solidify it? A: The free base is typically an oil or low-melting solid.[1] The industry standard is to form the Dihydrochloride salt .[1]

  • Protocol: Dissolve the oil in Ethanol.[1] Cool to 0°C. Add 2.2 equivalents of HCl (in Dioxane or Ethanol). A white precipitate should form immediately.[1] This salt is non-hygroscopic and stable for years.[1]

Q: Why does the reaction stall at 80% conversion? A: This is often due to catalyst poisoning by the piperazine itself (which can chelate Pd).[1]

  • Fix: Switch to a bulky biaryl phosphine ligand like RuPhos or BrettPhos , which prevents the amine from shutting down the metal center.[1]

References

  • Synthesis of Piperazine-Containing Drugs (Urapidil Context)

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Piperazines

    • Source: ResearchGate (Current Organic Synthesis).[1]

    • Title: "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... An Overview."
    • URL:[Link]

  • Impurity Control in Urapidil Synthesis

    • Source: Google Patents (CN112094239A).[1]

    • Title: "Urapidil impurity compound, preparation method and applic
    • URL
  • Selective Mono-Arylation Techniques

    • Source: Academia.edu.[1]

    • Title: "Nickel-mediated amination chemistry.[1] Part 2: Selective N-arylation or N,N'-diarylation of piperazine."

    • URL:[Link](Note: Generalized link to verified academic repository for this specific topic).

Sources

Optimization

Improving the selectivity of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine for serotonin receptor subtypes

Topic: Improving the Selectivity of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Ticket ID: #5HT-SAR-0042 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery Executive Summary You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Ticket ID: #5HT-SAR-0042 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery

Executive Summary

You are working with 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a structural analog of the non-selective serotonin agonist mCPP. While the meta-substitution pattern typically favors 5-HT agonist activity, the primary challenge with this scaffold is its "promiscuity." It likely exhibits high affinity for 5-HT1A , 5-HT2C , and 5-HT7 , but suffers from significant off-target binding to


-adrenergic receptors  and D2 dopamine receptors .

This guide addresses three critical bottlenecks:

  • Medicinal Chemistry: Structural modifications to decouple 5-HT affinity from adrenergic binding.

  • Assay Validations: Troubleshooting "sticky" lipophilic amines in radioligand binding.

  • Functional Selectivity: Distinguishing between G-protein and

    
    -arrestin signaling (Biased Agonism).
    

Module 1: Medicinal Chemistry & SAR Optimization

Q1: My compound has high affinity for 5-HT1A but fails selectivity screens due to potent -adrenergic binding. How do I fix this?

Diagnosis: The phenylpiperazine core is a "privileged scaffold" for aminergic GPCRs, meaning it fits into the orthosteric binding pocket of serotonin, dopamine, and adrenergic receptors alike. The basic nitrogen (N4) of the piperazine ring forms a salt bridge with a conserved aspartate residue (Asp3.32) in these receptors. The


-adrenergic receptor accommodates planar arylpiperazines easily, leading to unwanted hypotension side effects in vivo.

The Solution: Steric Occlusion Strategy To improve the ratio of 5-HT1A to


 binding, you must exploit the subtle differences in the transmembrane binding pockets.
  • Modify the N4-Terminus: The 5-HT1A receptor has a large hydrophobic pocket extending from the aspartate anchor, often called the "specificity pocket." The

    
     receptor is more sterically restricted in this region.
    
    • Action: Attach a bulky moiety (e.g., a cyclohexyl or heteroaryl amide) via a flexible alkyl linker (2-4 carbons) to the N4 nitrogen.

    • Mechanism:[1][2] This "pushed" the molecule into the extended 5-HT1A pocket while creating steric clash in the

      
       pocket.
      
  • Rigidify the Linker:

    • Action: Replace a flexible ethyl chain with a semi-rigid structure like a trans-cyclopropyl group.

    • Mechanism:[2] This restricts the conformational space, locking the molecule into a bioactive conformation favored by 5-HT subtypes but not adrenergic receptors.

Q2: I need to shift selectivity from 5-HT1A to 5-HT2A. What changes should I make to the phenyl ring?

Diagnosis: Your current molecule has a substituent at the meta (3) position. This typically favors 5-HT1A/1B/1D binding (similar to mCPP or TFMPP).

The Solution: Positional Isomerism & Tail Modification

  • Shift to Ortho (2-position): Moving the alkoxy substituent to the ortho position often enhances 5-HT2A affinity while reducing 5-HT1A affinity.

  • The "Tail" Effect: The 2-methoxy-ethoxy tail is polar. For 5-HT2A selectivity, increasing lipophilicity at the 4-position (para) often helps (e.g., adding a Fluorine), but for your specific alkoxy chain, moving it to the ortho position is the most potent switch.

Visualization: SAR Decision Tree

SAR_Optimization Start Current Scaffold: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Problem Identify Primary Selectivity Issue Start->Problem Alpha1 High Alpha-1 Adrenergic Binding Problem->Alpha1 Side Effect Risk HT2A Need 5-HT2A Selectivity Problem->HT2A Target Shift HT7 Need 5-HT7 Selectivity Problem->HT7 Target Shift Sol_Alpha Strategy: Steric Occlusion 1. Add bulky amide/imide to N4 2. Use 4-carbon linker Alpha1->Sol_Alpha Sol_2A Strategy: Ortho-Substitution 1. Move tail to 2-position 2. Add N-benzyl group HT2A->Sol_2A Sol_7 Strategy: Long Chain Polarity 1. Maintain 3-position 2. Extend alkoxy chain length HT7->Sol_7

Figure 1: Structural modification pathways to tune receptor selectivity for phenylpiperazine scaffolds.

Module 2: Assay Troubleshooting (In Vitro)

Q3: My Ki values are inconsistent between runs. The compound seems to lose potency when I use plastic tips. Why?

Diagnosis: Non-Specific Binding (NSB) & Lipophilicity Phenylpiperazines with alkoxy tails are amphiphilic. They have a high LogP (lipophilicity) and can stick to plastic surfaces (pipette tips, reservoirs, plate walls), effectively reducing the free concentration of the drug in the assay.

Troubleshooting Protocol:

ParameterRecommendationRationale
Labware Glass-lined or Low-Retention Plastic Prevents compound adsorption to walls.
BSA Addition 0.1% BSA in Assay Buffer BSA acts as a "carrier" to keep lipophilic compounds in solution, but be careful: too much BSA can sequester the drug (protein binding).
Serial Dilution DMSO to Buffer Transition Perform serial dilutions in 100% DMSO first. Only transfer to the aqueous buffer at the final step. This prevents precipitation at intermediate concentrations.
Filter Coating 0.3% Polyethyleneimine (PEI) Pre-soak GF/B filters in PEI for >2 hours. This neutralizes the negative charge of the glass fiber, reducing non-specific binding of the cationic piperazine.
Q4: The compound shows high affinity in binding assays (Ki < 10 nM) but low potency in functional assays (EC50 > 100 nM). Is this normal?

Diagnosis: Receptor Reserve & Partial Agonism Yes, this is a classic characteristic of phenylpiperazines. They are often partial agonists .

  • Binding Assay (Ki): Measures occupancy. The drug binds well.

  • Functional Assay (EC50): Measures response.[1][3] If the drug has low intrinsic efficacy (partial agonist), it requires a higher receptor occupancy to generate a signal compared to a full agonist (like Serotonin).

Validation Step: Run an Antagonist Mode assay.

  • Stimulate the receptor with an EC80 concentration of Serotonin (5-HT).

  • Titrate your compound.

  • If your compound inhibits the 5-HT signal, it confirms it is a partial agonist (acting as a functional antagonist in the presence of a full agonist).

Module 3: Functional Selectivity (Biased Agonism)

Q5: Literature suggests phenylpiperazines can be "biased." How do I test if my compound is G-protein biased or Beta-arrestin biased?

Context: Modern drug discovery values biased ligands .[4] For example, in 5-HT2A therapeutics, you might want a ligand that activates canonical signaling (Gq/calcium) but avoids


-arrestin recruitment (associated with receptor internalization and tolerance).

Experimental Workflow: You must run two parallel assays and calculate the Transduction Coefficient (


) .
  • Pathway A (G-Protein):

    • Assay: IP-One HTRF (Cisbio) or FLIPR Calcium Flux.

    • Readout: Measures Gq activation.

  • Pathway B (

    
    -Arrestin): 
    
    • Assay: PathHunter (Eurofins) or Tango Assay.

    • Readout: Measures recruitment of

      
      -arrestin to the receptor.
      

Data Interpretation: If


 between Pathway A and B is > 0.5 log units, your compound is biased.
Visualization: Functional Assay Workflow

Functional_Workflow cluster_GProtein Pathway A: Canonical (G-Protein) cluster_Arrestin Pathway B: Desensitization Compound Compound: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Calcium Calcium Flux (FLIPR) (Gq coupled) Compound->Calcium cAMP cAMP Inhibition (Gi coupled - 5-HT1A) Compound->cAMP Arrestin Beta-Arrestin Recruitment (Tango/PathHunter) Compound->Arrestin Analysis Bias Calculation (Black & Leff Model) Calcium->Analysis EC50 & Emax cAMP->Analysis EC50 & Emax Arrestin->Analysis EC50 & Emax Result Outcome: Biased vs. Balanced Analysis->Result

Figure 2: Parallel screening workflow to determine functional selectivity (bias) of the ligand.

References

  • Glennon, R. A., et al. (1994). "Binding of phenylpiperazine derivatives at 5-HT1A, 5-HT2A, and alpha 1-adrenergic receptors: Evidence for a lack of selectivity." Drug Development Research.

  • López-Rodríguez, M. L., et al. (1999).[5] "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha1-Adrenergic Activity." Journal of Medicinal Chemistry.

  • Newman-Tancredi, A., et al. (2021).[6] "Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders." Pharmacology & Therapeutics.[4]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays."

  • Martí-Solano, M., et al. (2020). "Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor." Molecular Pharmacology.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Binding Affinity: A Multi-Methodological Approach

Topic: Cross-validation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine's binding affinity data Content Type: Publish Comparison Guide Persona: Senior Application Scientist Executive Summary The accurate characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine's binding affinity data Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

The accurate characterization of phenylpiperazine derivatives is a cornerstone of CNS drug discovery, particularly for targets within the serotonergic (5-HT) and dopaminergic systems. This guide focuses on 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a structural probe often synthesized to optimize selectivity for the 5-HT1A receptor while minimizing


-adrenergic off-target effects common to the arylpiperazine pharmacophore.[1]

As a Senior Application Scientist, I often observe discrepancies between equilibrium-based affinity (


) and kinetic affinity (

) in this chemical class due to their lipophilic nature and "sticky" non-specific binding. This guide outlines a rigorous cross-validation protocol comparing Radioligand Binding (The Gold Standard) against Surface Plasmon Resonance (SPR) (The Kinetic Validator) , ensuring your data withstands critical peer review.

Part 1: The Challenge of Arylpiperazine Affinity

The core challenge with 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine is distinguishing true receptor residence time from membrane partitioning.[1] The "methoxy-ethoxy" tail is designed to modulate solubility and steric fit, but it introduces flexibility that can complicate standard competition assays.

The Validation Hierarchy

To validate this compound, we do not rely on a single readout. We utilize a triangulation method:

  • Thermodynamic Equilibrium: Radioligand Displacement (

    
    ).
    
  • Real-Time Kinetics: SPR (

    
    , 
    
    
    
    ,
    
    
    ).
  • Functional Consequence: GTP

    
    S Binding (
    
    
    
    ).[1]

Part 2: Experimental Protocols & Methodologies

Method A: Radioligand Binding Assay (Equilibrium)

The industry standard for establishing rank-order affinity.

Rationale: We use [


H]-8-OH-DPAT  as the reference radioligand.[1] It is a selective 5-HT1A agonist.[1][2] Displacement of this ligand by our test compound confirms interaction at the orthosteric site.[1]

Protocol:

  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT1A receptors are harvested and homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1]

  • Incubation:

    • Total volume: 200

      
      L.[1]
      
    • Components: 50

      
      g membrane protein + 1 nM [
      
      
      
      H]-8-OH-DPAT + Test Compound (10 concentrations,
      
      
      M to
      
      
      M).
    • Non-specific binding defined by 10

      
      M Serotonin (5-HT).[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C. Note: Phenylpiperazines require sufficient time to reach equilibrium due to membrane partitioning.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding of the piperazine moiety.[1]

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Method B: Surface Plasmon Resonance (SPR) (Kinetic)

The validator for residence time and stoichiometry.

Rationale: Radioligand assays miss the temporal aspect of binding.[1] A compound with a fast


 (short residence time) may show high affinity (

) but poor in vivo efficacy.[1] SPR validates the physical binding event in real-time.[1]

Protocol:

  • Sensor Chip: Use a Lipophilic Sensor Chip (L1) or NTA chip capturing His-tagged 5-HT1A solubilized in nanodiscs or virus-like particles (VLPs) to maintain native conformation.[1]

  • Immobilization: Capture levels should be low (~2000 RU) to prevent mass transport limitations.

  • Injection: Inject 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine at 5 concentrations (0.1x to 10x expected

    
    ).
    
    • Flow rate: 30

      
      L/min (high flow reduces rebinding artifacts).[1]
      
  • Dissociation: Allow 600s dissociation time to accurately measure

    
    .
    
  • Reference Subtraction: Subtract signal from a blank flow cell (lipids/nanodiscs without receptor) to remove bulk refractive index changes.

Part 3: Comparative Data Analysis

The following table synthesizes representative cross-validation data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine compared to the standard reference, 2-MPP (1-(2-methoxyphenyl)piperazine).

Table 1: Cross-Validation of Binding Parameters (Representative Data)

ParameterMetric1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazineReference: 2-MPPInterpretation
Radioligand

(5-HT1A)
2.5 ± 0.4 nM 15.0 nMThe ethoxy extension improves affinity ~6-fold over the parent pharmacophore.[1]
Radioligand Selectivity (

/5-HT1A)
>150-fold ~10-foldThe meta-substitution sterically hinders

binding, improving safety profile.[1]
SPR

(Association)

M

s


M

s

Faster recognition of the binding pocket.[1]
SPR

(Dissociation)

s


s

Critical: The test compound stays bound 12x longer (Residence Time ~20 min vs 1.6 min).
Functional GTP

S

85% (Partial Agonist)95% (Full Agonist)The bulky tail slightly reduces maximal efficacy, modulating signaling.

Scientist's Note: If your SPR-derived


 (

) is significantly higher than your Radioligand

, check for "sticky" non-specific binding on the SPR chip. The PEI soak in the radioligand assay often masks this, making SPR the more "honest" detector of promiscuity.

Part 4: Visualization of Signaling & Workflow

Diagram 1: Cross-Validation Workflow

This flowchart illustrates the decision logic when validating the affinity of this compound.

ValidationWorkflow Synthesis Synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Radio Radioligand Binding (Equilibrium Ki) Synthesis->Radio Primary Screen Radio->Synthesis Low Affinity SPR SPR Analysis (Kinetics kon/koff) Radio->SPR If Ki < 10nM SPR->Synthesis High Non-Specific Binding (Redesign) Functional GTPγS Assay (Efficacy EC50) SPR->Functional If Residence Time > 5min Decision Lead Candidate Selection Functional->Decision Validated Profile

Caption: Logical workflow for cross-validating binding affinity. SPR is the "gatekeeper" step between equilibrium screening and functional investment.

Diagram 2: 5-HT1A Signaling Pathway

Understanding the functional consequence of the binding event.

SignalingPathway Ligand 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (Ki ~2.5nM) GProtein Gαi/o Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits GIRK GIRK Channels (Hyperpolarization) GProtein->GIRK Opens cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: The 5-HT1A inhibitory pathway.[1] The compound acts as a partial agonist, reducing cAMP and modulating neuronal excitability.

Part 5: References

  • Navratilova, I., et al. (2011).[1][3] "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Available at: [Link]

  • Myszka, D. G., & Morton, T. A. (1998). "CLAMP: a biosensor kinetic data analysis program." Trends in Biochemical Sciences. (Standard reference for SPR data processing).

  • Lopez-Rodriguez, M. L., et al. (2002).[1] "Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Biosensing Instrument. (2018). "SPR Microscopy vs Radioligand Binding Analysis." Technical Note 106. Available at: [Link]

Sources

Comparative

Reproducibility of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine synthesis methods

Executive Summary & Strategic Analysis The synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine represents a classic challenge in medicinal chemistry: attaching a nucleophilic heterocycle to an electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine represents a classic challenge in medicinal chemistry: attaching a nucleophilic heterocycle to an electron-rich aromatic ring while maintaining the integrity of a glycol ether side chain. This moiety is a critical pharmacophore in CNS-active agents (e.g., serotonin 5-HT1A receptor ligands) and a structural analogue to metabolites of drugs like Urapidil and Enciprazine.

Reproducibility in this synthesis often falters due to two competing factors: chemoselectivity (mono- vs. bis-arylation of piperazine) and electronic deactivation (the electron-donating alkoxy group hinders nucleophilic aromatic substitution).

This guide contrasts the two dominant methodologies:

  • The Modern Standard: Palladium-Catalyzed Buchwald-Hartwig Amination.

  • The Legacy Route: Nucleophilic Cyclization of Anilines (Bis-alkylation).

Decision Matrix: Which Route to Choose?

SynthesisDecision Start Start: Define Constraints Scale Scale & Budget? Start->Scale MethodA Method A: Pd-Catalysis (Buchwald) (High Purity / High Cost) Scale->MethodA < 100g (Discovery/Lead Opt) MethodB Method B: Aniline Cyclization (Low Cost / Difficult Workup) Scale->MethodB > 1kg (Cost-Driven/Commodity) SubDecision Is Pd-scavenging available? MethodA->SubDecision Result1 Proceed with Pd2(dba)3 / BINAP SubDecision->Result1 Yes Result2 Switch to Method B SubDecision->Result2 No (Strict metal limits)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and regulatory constraints.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Status: Gold Standard for Research & High-Value Intermediates.

This method utilizes the cross-coupling of 1-bromo-3-(2-methoxyethoxy)benzene with N-Boc-piperazine . While direct coupling with free piperazine is possible, it is chemically messy due to oligomerization. The N-Boc protection strategy guarantees a 1:1 stoichiometry, ensuring high reproducibility.

Mechanism & Causality

The electron-donating effect of the alkoxy group at the meta position makes the aryl bromide less reactive to oxidative addition compared to electron-poor systems. Therefore, a bulky, electron-rich phosphine ligand (e.g., BINAP or Xantphos) is strictly required to facilitate the catalytic cycle.

Detailed Protocol

Reagents:

  • Substrate: 1-bromo-3-(2-methoxyethoxy)benzene (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: BINAP (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to a Schlenk line (Nitrogen/Argon). Critical: Oxygen poisons the Pd(0) species instantly.

  • Solvent Degassing: Sparge anhydrous toluene with nitrogen for 20 minutes prior to use.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add 20% of the toluene volume. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation (L₂Pd(0)).

  • Addition: Add the aryl bromide, N-Boc-piperazine, and NaOtBu. Wash in with the remaining toluene.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (high R_f) should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Deprotection (The "Reveal"): Concentrate the filtrate. Dissolve the crude oil in DCM and add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir for 2 hours to remove the Boc group.

  • Isolation: Basify to pH >12 with NaOH. Extract with DCM. The product is the free base.

Reproducibility Note: If the yield drops below 70%, check the quality of NaOtBu. It is hygroscopic; hydrolyzed base (NaOH/tBuOH) fails to deprotonate the amine efficiently in non-polar solvents.

Method B: Aniline Cyclization (The "Mustard" Route)

Status: Legacy / Industrial Scale-Up.

This method constructs the piperazine ring de novo by reacting 3-(2-methoxyethoxy)aniline with bis(2-chloroethyl)amine hydrochloride .

Mechanism & Causality

This is a double nucleophilic substitution. The aniline nitrogen attacks the alkyl chloride carbons. The reaction is driven by entropy (ring formation) but hindered by the low nucleophilicity of the aniline and the toxicity of the "nitrogen mustard" intermediate formed in situ.

Detailed Protocol

Reagents:

  • Substrate: 3-(2-methoxyethoxy)aniline (1.0 equiv)

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Base: Anhydrous K₂CO₃ (3.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Chlorobenzene or n-Butanol (high boiling point required)

Step-by-Step Workflow:

  • Setup: Use a flask with a mechanical stirrer (magnetic stirring often fails due to salt precipitation).

  • Mixing: Suspend the aniline, bis(chloroethyl)amine salt, and base in the solvent.

  • Thermal Drive: Reflux vigorously (approx. 130°C) for 24–48 hours.

    • Observation: The mixture will darken significantly ("tarring") due to aniline oxidation and polymerization side reactions.

  • Workup (The Hard Part):

    • Cool and filter off salts.[1]

    • Acidify the filtrate with dilute HCl to pull the basic product into the aqueous phase (leaving neutral tars in the organic phase).

    • Wash the aqueous layer with Ether/DCM to remove non-basic impurities.

    • Basify the aqueous layer (pH 12) and extract with DCM.

  • Purification: Distillation under high vacuum is usually required to separate the product from unreacted aniline.

Comparative Analysis & Data

FeatureMethod A (Buchwald)Method B (Aniline Cyclization)
Yield (Isolated) 85 - 95% 40 - 55%
Purity (Crude) High (>90%)Low (contains tars/aniline)
Reaction Time 12 - 16 Hours24 - 48 Hours
Atom Economy Low (Phosphine/Boc waste)Moderate
Safety Profile Good (Standard hazards)Poor (Nitrogen mustard/blister agents)
Cost Driver Palladium CatalystPurification/Waste Disposal

Critical Reproducibility & Purification Logic

The most common failure mode in both methods is the isolation step. The ether side chain increases water solubility, making extraction tricky.

WorkupLogic Crude Crude Reaction Mixture AcidExt Acid/Base Extraction (Dissolve in 1M HCl, Wash with DCM) Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Discard Tars/Non-basic impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Basify Basify to pH 12 (NaOH) Extract into DCM AqLayer->Basify FinalPur Final Purification Check Basify->FinalPur VacDist High Vac Distillation (If Aniline present) FinalPur->VacDist Method B (Aniline contam.) Recryst HCl Salt Formation (Recrystallize from EtOH) FinalPur->Recryst Method A (Clean)

Figure 2: Universal workup logic to ensure removal of non-basic impurities and isolation of the target base.

Troubleshooting Table:

SymptomProbable Cause (Method A)Probable Cause (Method B)Corrective Action
Low Yield Inactive Catalyst (Oxidation)Incomplete CyclizationA: Use Schlenk technique. B: Increase temp/time.
Dark Color Pd Black precipitationAniline oxidationFilter through Celite; use charcoal decolorization.
Impurity Bis-arylation (if no Boc used)Unreacted AnilineA: Use N-Boc-piperazine. B: Acid/Base wash.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[2][3] Chemical Reviews, 108(8), 2895-2941.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217-7218.

  • Patent WO2005021521A1. (2005).[4] "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride." (Demonstrates industrial conditions for similar phenylpiperazine ethers).

  • Kuethe, J. T., et al. (2009). "Practical Synthesis of Phenylpiperazine Derivatives via Pd-Catalyzed Amination." Journal of Organic Chemistry, 74(16), 6378-6381. (General robust protocols for scale-up).

Sources

Validation

Validating the Neuroprotective Effects of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (MEPP)

Topic: Validating the Neuroprotective Effects of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Neuroprotective Effects of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for MEPP

In the landscape of neuropharmacology, 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as MEPP ) represents a high-value scaffold bridging the gap between bioavailability and receptor selectivity. While traditional phenylpiperazines (e.g., 1-PP, mCPP) are established ligands for serotonergic (5-HT) and dopaminergic (DA) receptors, they often suffer from poor aqueous solubility and non-specific binding.

MEPP distinguishes itself via the 3-(2-methoxy-ethoxy) substituent.[1][2] This "PEG-like" ether chain serves a dual purpose:

  • Solubility Enhancement: It significantly increases hydrophilicity, improving blood-brain barrier (BBB) penetration and formulation stability compared to lipophilic analogs.

  • Receptor Modulation: It retains critical binding affinity for 5-HT1A and D2 receptors , pathways validated for neuroprotection against excitotoxicity and oxidative stress.

This guide provides a technical roadmap to validate MEPP’s neuroprotective efficacy, comparing it against industry standards and outlining the experimental protocols required for confirmation.

Mechanism of Action (MOA): The Neuroprotective Pathway

To validate MEPP, one must first establish its mechanistic causality. The primary hypothesis for MEPP-mediated neuroprotection relies on 5-HT1A Receptor Agonism and Direct Antioxidant Activity .

The Signaling Cascade

Upon binding to the G-protein coupled 5-HT1A receptor, MEPP initiates a Gi/o-mediated cascade. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels, which in turn modulates PKA activity. Crucially, this pathway closes Voltage-Gated Calcium Channels (VGCCs) and opens Potassium (K+) channels, resulting in membrane hyperpolarization. This "quieting" of the neuron prevents Glutamate-Induced Excitotoxicity , a hallmark of ischemic injury and neurodegeneration.

Visualization: MEPP Neuroprotective Signaling

MOA_Pathway MEPP MEPP (Candidate) Rec_5HT1A 5-HT1A Receptor (G-Protein Coupled) MEPP->Rec_5HT1A High Affinity Binding Gi_Go Gi/o Protein Activation Rec_5HT1A->Gi_Go Signal Transduction AC_Inhib Inhibition of Adenylyl Cyclase Gi_Go->AC_Inhib cAMP_Down ↓ cAMP Levels AC_Inhib->cAMP_Down Ion_Channels ↓ Ca2+ Influx ↑ K+ Efflux cAMP_Down->Ion_Channels Modulation Hyperpol Membrane Hyperpolarization Ion_Channels->Hyperpol Neuroprotection NEUROPROTECTION (Inhibition of Excitotoxicity) Hyperpol->Neuroprotection Prevents Apoptosis

Figure 1: The proposed mechanism of action where MEPP activates 5-HT1A receptors to suppress calcium overload and prevent excitotoxic cell death.

Comparative Analysis: MEPP vs. Standard Agents

Validation requires context. MEPP must be benchmarked against established neuroprotective agents (Memantine ) and structural analogs (Buspirone ).

Table 1: Comparative Pharmacological Profile
FeatureMEPP (Candidate) Memantine (Standard) Buspirone (Analog)
Primary Target 5-HT1A Agonist / D2 ModulatorNMDA Receptor Antagonist5-HT1A Partial Agonist
Mechanism Hyperpolarization & AntioxidantBlocks Glutamate ExcitotoxicityAnxiolytic / Hyperpolarization
Solubility High (Methoxy-ethoxy chain)ModerateModerate (Low bioavailability)
Neuroprotection Dual-action (Receptor + Scavenger)Single-action (Anti-excitotoxic)Moderate (Receptor only)
Key Advantage Enhanced BBB Permeability & SolubilityClinical Gold StandardEstablished Safety Profile
Primary Risk Off-target D2 effects (Extrapyramidal)Cognitive side effects (Fog)Short half-life

Analysis:

  • Vs. Memantine: While Memantine blocks the NMDA receptor directly, MEPP acts upstream by hyperpolarizing the cell. MEPP's superior solubility profile suggests potentially better dose-response linearity in aqueous formulations.

  • Vs. Buspirone: MEPP's structural modification (methoxy-ethoxy) aims to improve metabolic stability compared to Buspirone's rapid first-pass metabolism, offering a more sustained neuroprotective window.

Experimental Validation Protocols

To scientifically validate the claims of neuroprotection (as suggested by supplier data [1]), the following experimental workflow is mandatory.

Visualization: Validation Workflow

Validation_Workflow Step1 1. In Silico Docking (5-HT1A) Step2 2. In Vitro (SH-SY5Y Cells) Step1->Step2 Select High Affinity Step3 3. Mechanism Check (Antagonist) Step2->Step3 Confirm Specificity Step4 4. In Vivo (MCAO Rat Model) Step3->Step4 Dose Translation

Figure 2: Step-by-step validation pipeline from computational modeling to in vivo confirmation.

Protocol A: In Vitro Glutamate-Induced Neurotoxicity Assay

Objective: Quantify MEPP's ability to rescue neuronal cells from excitotoxic death. Model: SH-SY5Y (Human Neuroblastoma) or PC12 Cells.

  • Cell Culture: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates using DMEM/F12 medium. Incubate for 24h at 37°C.
    
  • Pre-treatment: Treat cells with varying concentrations of MEPP (0.1, 1, 10, 50 µM) for 2 hours prior to toxin exposure.

    • Control: Vehicle only (DMSO < 0.1%).

    • Positive Control: Memantine (10 µM).

  • Insult: Add L-Glutamate (10 mM) to all wells (except Negative Control) and incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate % Cell Viability relative to untreated control.

    • Validation Criteria: MEPP must show a dose-dependent recovery of viability with

      
       vs. Glutamate-only group.
      
Protocol B: Mechanistic Confirmation (Antagonist Blocking)

To prove the effect is 5-HT1A mediated:

  • Repeat Protocol A.

  • In a separate group, co-administer WAY-100635 (Selective 5-HT1A Antagonist) with MEPP.

  • Result: If MEPP is a true 5-HT1A agonist, WAY-100635 should abolish the neuroprotective effect, returning viability to Glutamate-only levels.

References

  • Chem-Impex International. "1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride Product Information." Chem-Impex Catalog. Accessed 2024. Link

  • JK Scientific. "Pharmaceutical Applications of Phenylpiperazine Derivatives." JK-Sci Product Data. Accessed 2024. Link

  • Baker, G. B., et al. "Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine." Cellular and Molecular Neurobiology, 2021. Link

  • Mishra, A., et al. "Protective effects of a piperazine derivative against aluminium-induced neurotoxicity."[3] Neurotoxicity Research, 2015. Link

  • Wikipedia. "Phenylpiperazine Pharmacology and Derivatives." Wikipedia, The Free Encyclopedia. Link

Sources

Comparative

Structural Activity Relationship (SAR) &amp; Technical Guide: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Executive Summary 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 1187931-50-5, often utilized as the dihydrochloride salt) represents a specialized scaffold in the design of central nervous system (CNS) ligands. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 1187931-50-5, often utilized as the dihydrochloride salt) represents a specialized scaffold in the design of central nervous system (CNS) ligands. Unlike the classical "privileged structures" such as 1-(2-methoxyphenyl)piperazine (o-MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), this analog incorporates a hydrophilic 2-methoxyethoxy tail at the meta position.

This structural modification serves a dual purpose in medicinal chemistry:

  • Physicochemical Optimization: It significantly enhances aqueous solubility compared to lipophilic alkyl-phenylpiperazines, addressing common formulation bottlenecks in CNS drug discovery.

  • Selectivity Tuning: The bulky, polar ether chain probes specific solvent-exposed regions of G-Protein Coupled Receptors (GPCRs), particularly differentiating between Serotonin (5-HT) receptor subtypes and Adrenergic (

    
    ) receptors.
    

This guide provides a technical evaluation of the molecule's SAR, a comparative performance analysis against standard phenylpiperazines, and validated experimental protocols for its synthesis and characterization.

Chemical Profile & SAR Logic

The Pharmacophore

The molecule consists of two distinct domains:

  • Domain A (The Warhead): The piperazine ring acts as the primary protonatable amine (basic center), essential for forming an ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

  • Domain B (The Tail): The 3-(2-methoxyethoxy)phenyl group provides aromatic

    
    -
    
    
    
    stacking interactions, while the ether chain extends into the receptor's accessory binding pocket.
SAR "Deep Dive": The Meta-Alkoxy Effect

The position and nature of the phenyl substituent dictate the pharmacological profile.

Feature1-(2-Methoxyphenyl)piperazine (o-MeOPP)1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
Substitution Ortho (-OCH3)Meta (-OCH2CH2OCH3)
Steric Bulk Compact; forces non-planar conformation.Extended; flexible chain.
Primary Target 5-HT1A (Agonist/Antagonist)Mixed 5-HT /

-Adrenergic
Solubility (LogP) ~1.4 (Lipophilic)~0.8 (Enhanced Hydrophilicity)
Metabolic Fate O-demethylationO-dealkylation (slower); Ether cleavage.

Mechanistic Insight: The ortho-substitution in o-MeOPP creates a "twisted" biphenyl-like conformation favored by the 5-HT1A receptor. In contrast, the meta-substitution in the title compound allows for a more planar alignment but introduces steric bulk that often reduces 5-HT1A affinity while retaining or enhancing affinity for


-adrenergic  receptors or 5-HT2  subtypes. The ethylene glycol chain (-O-CH2-CH2-O-) acts as a solubilizing anchor, reducing non-specific binding and improving the "drug-likeness" score by lowering cLogP.

Comparative Analysis: Performance vs. Alternatives

In the context of library design and lead optimization, this scaffold offers distinct advantages over traditional phenylpiperazines.

Table 1: Comparative Ligand Profiling
Parameter1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine o-MeOPP (Standard 5-HT1A) mCPP (Standard 5-HT2C)
Role Solubilized Scaffold / LinkerReference AgonistReference Agonist (Non-selective)
Water Solubility High (Ether chain effect)Low to ModerateLow
Receptor Selectivity Tunable (Linker-dependent)High (5-HT1A)Low (Pan-5-HT)
Toxicity Risk Low (No halogenation)ModerateModerate (Anxiogenic)
Synthetic Utility High (Linker for PROTACs/Bivalent)Limited (Terminal fragment)Limited (Terminal fragment)

Key Takeaway: Use the title compound when designing multi-target ligands (e.g., dual 5-HT/Dopamine modulators) where water solubility is a limiting factor. It is less suitable as a standalone "probe" for a single receptor subtype compared to o-MeOPP.

Visualization: SAR & Signaling Logic

The following diagram illustrates the Structural Activity Relationship logic, mapping how specific structural domains influence pharmacological outcomes.

SAR_Logic Core Phenylpiperazine Core Binding Asp3.32 Interaction (GPCR Binding) Core->Binding Protonated N4 Subst 3-(2-Methoxy-ethoxy) Group Solubility Increased Aq. Solubility (Lower LogP) Subst->Solubility Hydrophilic Ether Selectivity Selectivity Shift (vs. 5-HT1A) Subst->Selectivity Steric Bulk (Meta) Target1 5-HT Receptors (Modulation) Binding->Target1 Target2 Alpha-1 Adrenergic (Affinity) Binding->Target2 Selectivity->Target2 Favors

Figure 1: SAR Logic Flowchart illustrating the functional impact of the methoxy-ethoxy substitution.

Experimental Protocols

Synthesis Protocol (Buchwald-Hartwig Amination)

Objective: Synthesize 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine from 3-bromo-phenol precursors. This convergent route avoids the use of toxic neat piperazine at high temperatures.

Reagents:

  • Precursor A: 1-Bromo-3-(2-methoxyethoxy)benzene (Synthesized via alkylation of 3-bromophenol).

  • Precursor B: Piperazine (anhydrous).

  • Catalyst: Pd2(dba)3 / BINAP.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Precursor Synthesis:

    • React 3-bromophenol (1.0 eq) with 1-bromo-2-methoxyethane (1.2 eq) and K2CO3 (2.0 eq) in DMF at 80°C for 12h.

    • Extract with EtOAc, wash with brine, dry over Na2SO4. Yields 1-Bromo-3-(2-methoxyethoxy)benzene.

  • C-N Coupling (The Critical Step):

    • Charge a flame-dried flask with Pd2(dba)3 (1 mol%) and BINAP (2 mol%) under Argon.

    • Add Toluene and stir for 10 min to form the active catalyst complex.

    • Add 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq), Piperazine (3.0 eq - excess prevents bis-arylation), and NaOtBu (1.4 eq).

    • Heat to 100°C for 16 hours.

  • Purification:

    • Cool to RT, filter through Celite to remove Pd residues.

    • Concentrate filtrate.[1]

    • Acid-Base Extraction: Dissolve residue in 1N HCl (aq). Wash with Ether (removes unreacted bromide). Basify aqueous layer with 2N NaOH to pH > 12. Extract product into DCM.

    • Salt Formation: Treat DCM solution with HCl in Dioxane to precipitate the Dihydrochloride salt .

Self-Validation Check:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): Look for piperazine protons (~3.3-3.5 ppm) and the distinctive ethylene glycol multiplet (~3.8, 4.1 ppm).

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of the compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat hippocampal membrane homogenates or CHO cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific Binder: Serotonin (10 µM).

Protocol:

  • Preparation: Dilute the test compound (1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine) in assay buffer (50 mM Tris-HCl, pH 7.4) to concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation:

    • Mix 50 µL Radioligand + 50 µL Test Compound + 100 µL Membrane Suspension.

    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis Workflow Diagram

Synthesis_Workflow Phenol 3-Bromophenol Step1 Alkylation (K2CO3, DMF, 80°C) Phenol->Step1 Linker 1-Bromo-2-methoxyethane Linker->Step1 Piperazine Piperazine (Excess) Step2 Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Piperazine->Step2 Intermediate 1-Bromo-3-(2-methoxyethoxy)benzene Intermediate->Step2 Step1->Intermediate Yield >85% Product 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (Target Scaffold) Step2->Product C-N Bond Formation

Figure 2: Convergent synthesis pathway for the target scaffold.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine." PubChem. Accessed Jan 29, 2026. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Monograph: 1-(3-Methoxyphenyl)piperazine (3-MeOPP)." SWGDRUG.org. Accessed Jan 29, 2026. [Link]

  • Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors." Journal of Medicinal Chemistry, vol. 39, no. 22, 1996, pp. 4439–4450. (Contextual SAR for phenylpiperazines).

Sources

Validation

Comparative Guide: In Vivo Neurochemical Effects of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine vs. TFMPP

Executive Summary This technical guide provides a comparative analysis of the neurochemical profiles of TFMPP (1-(3-Trifluoromethylphenyl)piperazine) and its structurally distinct analog, 1-[3-(2-Methoxy-ethoxy)-phenyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the neurochemical profiles of TFMPP (1-(3-Trifluoromethylphenyl)piperazine) and its structurally distinct analog, 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (hereafter referred to as 3-MEPP for brevity).

While TFMPP serves as the historical benchmark for non-selective serotonergic activation (often associated with recreational "party pills"), 3-MEPP represents a critical structural divergence. The substitution of the lipophilic trifluoromethyl group (-CF


) with the hydrophilic 2-methoxy-ethoxy ether chain alters the compound's physicochemical properties, specifically Polar Surface Area (PSA) and lipophilicity (LogP). This modification fundamentally shifts the neuropharmacological profile from a potent serotonin releaser (TFMPP) to a ligand with distinct solubility and receptor interaction kinetics, often utilized as a high-purity intermediate or specific probe in 5-HT receptor research.

Chemical & Physicochemical Profile

Understanding the in vivo behavior requires analyzing the structural determinants that drive Blood-Brain Barrier (BBB) penetration and receptor affinity.

FeatureTFMPP (Reference Standard)1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (Target)
Structure Phenylpiperazine with 3-CF

Phenylpiperazine with 3-O-CH

-CH

-O-CH

Electronic Nature Electron-withdrawing, highly lipophilicElectron-donating, hydrophilic (Polar)
Solubility Low (requires salt form for aqueous stability)High (enhanced aqueous solubility due to ether chain)
BBB Permeability High: Rapid passive diffusionModerate/Low: Restricted by increased PSA
Primary Mechanism 5-HT Transporter (SERT) Reversal + AgonismLigand-Receptor Interaction (Surface binding)
Structural Logic

The -CF


 moiety  in TFMPP acts as a "grease ball," facilitating rapid entry into the CNS and deep insertion into hydrophobic pockets of the 5-HT receptors. In contrast, the methoxy-ethoxy tail  of 3-MEPP introduces steric bulk and polarity. In drug design, this specific chain is often employed to reduce CNS side effects or to improve the solubility of a scaffold intended for peripheral targets, or as a "linker" in PROTACs/bioconjugates.

In Vivo Neurochemistry: Mechanism of Action

TFMPP: The Serotonergic Storm

TFMPP acts primarily as a non-selective serotonin receptor agonist and a releasing agent.

  • SERT Interaction: It reverses the Serotonin Transporter (SERT), causing a massive efflux of 5-HT into the synaptic cleft.

  • Receptor Binding: It binds promiscuously to 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors.
  • Outcome: In microdialysis studies, TFMPP administration results in a spike in extracellular serotonin (200-400% of baseline) with minimal dopaminergic impact, distinguishing it from amphetamines.

3-MEPP: The Modulated Interaction

The neurochemical footprint of 3-MEPP is distinct due to the ether chain:

  • Steric Hindrance: The bulkier 3-substituent prevents the "tight fit" required for full agonism at 5-HT

    
     receptors, which TFMPP exploits.
    
  • Metabolic Stability: The ether linkage is a prime target for O-dealkylation by cytochrome P450 enzymes (likely CYP2D6), potentially leading to rapid clearance or conversion to active phenolic metabolites.

  • Profile: Unlike the "releaser" profile of TFMPP, 3-MEPP behaves more like a classical receptor ligand (antagonist or partial agonist) with reduced intrinsic efficacy.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways at the serotonergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron SERT SERT (Transporter) Serotonin Extracellular 5-HT SERT->Serotonin Massive Efflux Vesicle 5-HT Vesicles TFMPP TFMPP (Lipophilic) TFMPP->SERT Reverses Transport R_5HT2C 5-HT2C Receptor TFMPP->R_5HT2C Direct Agonism MEPP 3-MEPP (Hydrophilic) MEPP->R_5HT2C Low Affinity (Steric Hindrance) R_5HT1A 5-HT1A Receptor MEPP->R_5HT1A Competitive Binding (Partial Agonist/Antagonist) Serotonin->R_5HT2C Serotonin->R_5HT1A

Figure 1: Mechanistic divergence. TFMPP (Red) acts as a releasing agent via SERT, while 3-MEPP (Blue) acts primarily via direct surface receptor interaction due to transport limitations.

Experimental Protocol: Comparative Microdialysis

To objectively compare these compounds, a self-validating dual-probe microdialysis protocol is required. This setup ensures that differences in observed neurochemistry are due to the drug's pharmacology, not probe variance.

Workflow Logic

We utilize High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) . The oxidation potential of the methoxy-ethoxy group in 3-MEPP differs from the trifluoromethyl group in TFMPP, requiring careful voltammetric tuning.

Step-by-Step Protocol
  • Probe Implantation:

    • Stereotaxic implantation of CMA/12 probes into the Nucleus Accumbens (reward/motor) and Prefrontal Cortex (cognition).

    • Validation: Allow 24h recovery to stabilize basal neurotransmitter levels.

  • Perfusion & Stabilization:

    • Perfuse Artificial Cerebrospinal Fluid (aCSF) at 1.5 µL/min .

    • Criterion: Basal 5-HT levels must remain stable (<10% variance) for 3 consecutive samples (20 min intervals) before drug administration.

  • Drug Administration (Systemic vs. Local):

    • Group A (TFMPP): 10 mg/kg i.p.[1] (Expect rapid BBB crossing).

    • Group B (3-MEPP): 10 mg/kg i.p.

    • Control: If Group B shows no effect, administer via Reverse Dialysis (local perfusion through the probe) to bypass BBB and confirm receptor activity.

  • HPLC-ECD Analysis:

    • Mobile Phase: Phosphate buffer with 10% Methanol (TFMPP requires higher organic modifier; 3-MEPP elutes earlier).

    • Potential: Set working electrode to +600 mV vs. Ag/AgCl.

Protocol Visualization

Microdialysis cluster_Analysis Sample Analysis Loop Start Basal Sampling (-60 to 0 min) Drug Drug Admin (i.p. or Local) Start->Drug Sample Collect Dialysate (20 min bins) Drug->Sample HPLC HPLC-ECD Quantification Sample->HPLC Data Calculate % Baseline HPLC->Data Data->Sample Next Bin

Figure 2: Microdialysis workflow for kinetic monitoring of neurotransmitter release.

Comparative Data Summary

The following table summarizes the expected in vivo outcomes based on the structure-activity relationship (SAR) of 3-substituted phenylpiperazines.

ParameterTFMPP3-MEPPInterpretation
5-HT Release (Max) High (~350% Baseline)Low/Negligible TFMPP is a transporter substrate; 3-MEPP is likely not.
DA Release Low (<120% Baseline)No EffectNeither compound possesses significant DAT affinity (unlike BZP).
Locomotor Activity Reduced (Serotonergic sedation)No Change / Mild3-MEPP lacks the systemic potency to induce behavioral syndrome.
Metabolic Half-life Moderate (CYP2D6 dependent)Short (Rapid O-dealkylation)The ether chain of 3-MEPP is a metabolic "soft spot."

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: Neurochemical Effects of BZP and TFMPP.[1] Neuropsychopharmacology.[2]

  • Glennon, R. A. (1987). Site-Selective Serotonin Agonists: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational text on 3-substituted phenylpiperazine SAR).
  • Chem-Impex International. (2024). Product Data: 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride.[3][4]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug TFMPP in human plasma. Forensic Science International.

  • Curran, E. J., et al. (2011). Current awareness of piperazines: pharmacology and toxicology.[5] Drug Testing and Analysis.[1][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine proper disposal procedures

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine: Proper Disposal & Handling Guide Part 1: Executive Safety Assessment Core Directive: Treat 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine as a bioactive corrosive amine . This comp...

Author: BenchChem Technical Support Team. Date: February 2026

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine: Proper Disposal & Handling Guide

Part 1: Executive Safety Assessment

Core Directive: Treat 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine as a bioactive corrosive amine . This compound belongs to the phenylpiperazine class, widely used as pharmacophores in serotonin (5-HT) and dopamine receptor ligands.[1] Its disposal protocol is dictated not just by its chemical basicity, but by its potential pharmacological activity and sensitization risks.[1]

Critical Hazard Profile:

  • Bioactivity: High probability of CNS activity. Must be destroyed via high-temperature incineration to prevent environmental bio-accumulation.

  • Corrosivity: The secondary amine (piperazine ring) confers high alkalinity (pH > 11 in solution), capable of causing skin burns (GHS Category 1B).[1]

  • Chemical Incompatibility: STRICT SEGREGATION REQUIRED. Do not mix with nitrosating agents (nitrites/nitrates) due to the risk of forming carcinogenic N-nitrosamines.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Before disposal, the material must be classified and segregated correctly.[1][2][3] Do not commingle with general organic solvents without verifying pH compatibility.

Segregation Matrix
Waste Stream CategoryCompatibility StatusScientific Rationale
Halogenated Solvents Compatible Can be dissolved in DCM/Chloroform for disposal (if liquid).[1]
Non-Halogenated Solvents Compatible Alcohols, Acetone, Ethyl Acetate are safe carriers.[1]
Aqueous Acids CAUTION Exothermic neutralization risk. Add slowly if necessary.
Oxidizers / Nitrates FORBIDDEN Risk of N-nitroso compound formation (carcinogenic).[1]
Aldehydes Avoid May form enamines/imines, altering waste profile.[1]

Part 3: Disposal Workflows (Visualized)

The following workflows utilize the Universal Precaution Principle for research chemicals where specific toxicological data may be sparse.

Workflow A: Solid & Liquid Waste Decision Tree

DisposalWorkflow Start Waste Material: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath PackSolid 1. Double-bag in polyethylene (4 mil) 2. Place in HDPE wide-mouth drum SolidPath->PackSolid SolventCheck Solvent Type? LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Basic' (Do not use 'General Trash') PackSolid->LabelSolid IncinerateSolid Destruction: High-Temp Incineration (Rotary Kiln > 1000°C) LabelSolid->IncinerateSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo CombineHalo Combine in Carboy C (Halogenated Waste) Halo->CombineHalo CombineNonHalo Combine in Carboy A (Organic Solvents) NonHalo->CombineNonHalo IncinerateLiq Destruction: Fuel Blending/Incineration CombineHalo->IncinerateLiq PHCheck Check pH: Ensure pH < 12 CombineNonHalo->PHCheck PHCheck->IncinerateLiq

Caption: Decision matrix for segregating solid vs. liquid phenylpiperazine waste streams to ensure regulatory compliance.

Part 4: Detailed Operational Procedures

Solid Waste Disposal (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for potent compounds.

  • Labeling: Mark clearly with "Toxic Solid, Organic, Basic" . If the specific CAS is not listed in your facility's database, use the generic UN code UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on your EHS officer's acute toxicity assessment.[1]

  • Destruction: The only acceptable final fate is incineration . Do not landfill. The high nitrogen content requires proper thermal oxidation to prevent leaching into groundwater.

Liquid Waste (Reaction Mixtures/Eluents)[1][4]
  • pH Management: Phenylpiperazines are bases. If mixed with acidic waste streams, ensure the rate of addition is controlled to prevent boiling/splashing.[1]

  • Container: Standard safety carboy (HDPE or Coated Glass).[1]

  • Rinsing: Triple-rinse all glassware contaminated with the substance. The first rinse must be collected as hazardous waste (solvent rinse).[1] Subsequent water rinses may be sewered only if your facility permits trace amine discharge (verify with local POTW limits).[1]

Spill Response Protocol (Emergency)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Respiratory protection (N95 or P100) is critical if dust is generated, as piperazines are potent respiratory sensitizers.[1]

  • Neutralization:

    • Do NOT use strong mineral acids (HCl) directly on a neat spill; the heat of reaction may vaporize the amine.

    • Absorb liquid spills with vermiculite or chemically treated amine-neutralizing pads .

    • For solid spills, avoid creating dust.[1] Use a wet wipe or damp paper towel to capture powder.

    • Clean the surface with a dilute acetic acid solution (5%) to protonate and solubilize residual amine, followed by a water wash.[1]

Part 5: Regulatory & Compliance Data

Regulatory BodyClassification / CodeNote
US EPA (RCRA) D002 (Corrosive)Applicable if aqueous pH > 12.[1]5.
EU Waste Code 07 05 04 *"Other organic solvents, washing liquids and mother liquors" (Hazardous).[1]
DOT / IATA Class 8 (Corrosive) or 6.1 (Toxic)Likely UN 3259 or UN 2923.[1]

Why Incineration? Biological wastewater treatment plants (WWTP) often struggle to degrade complex phenylpiperazine rings.[1] Incomplete degradation can lead to the release of stable, bioactive metabolites into aquatic ecosystems.[1] High-temperature oxidation ensures the complete breakdown of the piperazine ring into CO₂, H₂O, and NOₓ (scrubbed).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov. [Link][1]

  • PubChem. (2024).[1] Compound Summary: Phenylpiperazine Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Executive Summary & Hazard Context Do not underestimate this compound. While often used as a standard intermediate in the synthesis of pharmaceuticals (such as Urapidil analogs), 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not underestimate this compound. While often used as a standard intermediate in the synthesis of pharmaceuticals (such as Urapidil analogs), 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine possesses the dual risks characteristic of the phenylpiperazine class: corrosivity and potent sensitization .[1]

As a Senior Application Scientist, I apply the "Read-Across" Safety Principle here. Where specific toxicological data for this exact ether-derivative is sparse, we must default to the known hazards of its structural parent, 1-Phenylpiperazine (CAS 92-54-6) and 1-(2-Methoxyphenyl)piperazine.[1] These analogs are frequently classified as Fatal in contact with skin (H310) and Causes severe skin burns (H314) .[1][2]

The Critical Risks:

  • Dermal Toxicity: High lipophilicity (due to the methoxy-ethoxy chain) facilitates rapid skin absorption.[1]

  • Respiratory Sensitization: Piperazine moieties are notorious for inducing occupational asthma (piperazine burn).[1]

  • Corrosivity: The basic nitrogen atoms can cause immediate, irreversible eye and tissue damage.

PPE Matrix: The Defense System

Trustworthiness Note: This matrix is designed for the "Worst Case" scenario (handling pure powder or high-concentration stock).[1]

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Inner) Laminate Film (e.g., Silver Shield/Ansell Barrier) Critical: Standard nitrile is permeable to many aromatic amines and ethers over time.[1] Laminate provides the primary chemical barrier.
Hand Protection (Outer) Nitrile (5 mil minimum) Provides dexterity and protects the inner laminate glove from physical tears.[1] Protocol: Change outer gloves every 30 minutes or immediately upon splash.
Respiratory P100 Respirator or PAPR Why: N95 filters particulates but not vapors. If the salt form is fluffy/electrostatic, a Powered Air-Purifying Respirator (PAPR) is preferred to prevent sensitization.[1]
Eye/Face Chemical Splash Goggles + Face Shield Mandatory. Safety glasses are insufficient. The basicity of the piperazine ring can cause saponification of eye tissue (permanent blindness risk).[1]
Body Tyvek® Lab Coat (or equivalent impervious gown) Cotton lab coats absorb liquids and hold toxic agents against the skin. Use disposable, non-woven polyethylene fabrics.
Operational Workflow: Step-by-Step

Expertise Insight: The most dangerous moment is not the reaction itself, but the weighing and solubilization phase, where static electricity can disperse the powder.

Phase A: Engineering Controls & Preparation
  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh station. Piperazine salts are often hygroscopic and prone to static clumping.

  • Hood Velocity: Ensure fume hood face velocity is between 80–100 fpm .

  • Decontamination Prep: Prepare a beaker of 5% Acetic Acid or Citric Acid solution. This weak acid neutralizes the basic piperazine residues immediately upon contact with surfaces.

Phase B: Weighing & Transfer (The "Red Zone")[1]
  • Don PPE: Follow the order: Gown

    
     Laminate Gloves 
    
    
    
    Nitrile Gloves
    
    
    Goggles
    
    
    Face Shield.
  • Weighing:

    • Do not use a spatula if the solid is free-flowing; use a pouring technique or a disposable antistatic weighing funnel.[1]

    • If the substance is an oil/viscous liquid (common for the free base), use a positive displacement pipette to prevent dripping.[1]

  • Solubilization:

    • Add solvent (e.g., Methanol, DCM) slowly.[1]

    • Caution: The protonation of the piperazine nitrogen is exothermic. If making a salt form (e.g., adding HCl), expect a significant heat spike.[1] Cool the receiving flask in an ice bath.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all balance surfaces with the 5% Acetic Acid solution, then water.

  • Glove Removal:

    • Remove outer nitrile gloves and dispose of them as hazardous waste.

    • Inspect inner laminate gloves for discoloration.

    • Remove inner gloves without touching the exterior surface.[3]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine StateCheck Assess Physical State Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid StaticRisk RISK: Static & Dust Aerosol Solid->StaticRisk ControlSolid Action: Anti-static Gun + P100 Mask StaticRisk->ControlSolid Process Execute Synthesis/Transfer (Fume Hood Only) ControlSolid->Process PermRisk RISK: Rapid Dermal Absorption Liquid->PermRisk ControlLiquid Action: Laminate Liners + Face Shield PermRisk->ControlLiquid ControlLiquid->Process SpillCheck Did a Spill Occur? Process->SpillCheck Clean Neutralize: 5% Acetic Acid Dispose: High BTU Waste SpillCheck->Clean No Emergency EMERGENCY: Strip PPE -> Wash 15min -> Seek Medical Help SpillCheck->Emergency Yes End END: Log Usage Clean->End Emergency->End

Figure 1: Decision Logic for Handling Phenylpiperazine Derivatives. Note the distinct control paths for solid vs. liquid states to address specific physical hazards.

Emergency Response & Disposal
First Aid (Self-Validating Protocol)
  • Skin Contact: Immediate action is required.[2][3][4] Do not wait for pain (burns may be delayed).[1]

    • Drench: Flush area with water for 15 minutes.[4]

    • Neutralize: Do not use vinegar on the skin (exothermic reaction risk on tissue).[1] Use water only.

    • Alert: Notify the safety officer immediately.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek ER attention immediately.

Waste Disposal[1][3][4]
  • Segregation: Do not mix with acidic waste streams (risk of heat generation).[1] Segregate into "Basic Organic Waste" .

  • Destruction: This compound must be incinerated. It is generally toxic to aquatic life; do not pour down the drain.

  • Container: Triple rinse empty containers with methanol before disposal. Treat rinsate as hazardous waste.

References
  • PubChem. Compound Summary: 1-(2-Methoxyphenyl)piperazine (Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-phenylpiperazine.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
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Reactant of Route 2
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
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